1-Methyl-3-(trifluoromethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXOOXIPSTAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382494 | |
| Record name | 1-methyl-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-44-2 | |
| Record name | 1-methyl-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis of 1-Methyl-3-(trifluoromethoxy)benzene
Strategic Protocols for Regioselective Introduction of the -OCF
Executive Summary
Target Molecule: 1-Methyl-3-(trifluoromethoxy)benzene (CAS: 64248-60-8)
Significance: The trifluoromethoxy (-OCF
The Synthetic Challenge: Direct electrophilic trifluoromethoxylation of toluene is electronically unfavorable for the meta isomer.[1] The methyl group is an ortho/para director, making direct C-H activation strategies non-viable for high-purity meta synthesis.[1] Consequently, this guide focuses on indirect regiospecific routes starting from pre-functionalized meta-scaffolds (3-methylphenol or 3-tolylboronic acid).[1]
This guide details two distinct, self-validating workflows:
-
The "Hiyama" Oxidative Desulfurization-Fluorination: Best for gram-to-kilogram scale-up; utilizes cost-effective phenolic precursors.[1]
-
Silver-Mediated Cross-Coupling: Best for late-stage functionalization (LSF) in drug discovery; utilizes mild transition-metal chemistry.[1]
Strategic Pathway Selection
The choice of synthesis depends heavily on the available starting material and the scale of operation.[1]
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and starting material availability.
Route A: Oxidative Desulfurization-Fluorination (Scalable)
Principle: This method converts a phenol into a xanthate, which is then subjected to oxidative fluorination.[1] The mechanism relies on the generation of a carbocationic intermediate stabilized by sulfur, which is then quenched by fluoride.[1]
Advantages:
-
Uses inexpensive m-cresol.[1]
-
Avoids expensive transition metals.[1]
-
Strict regiocontrol (inherited from the phenol).[1]
Disadvantages:
Protocol 1: Synthesis via Xanthate Intermediate
Step 1: Formation of O-(3-methylphenyl) S-methyl dithiocarbonate
Reagents: 3-Methylphenol (1.0 eq), CS
-
Activation: In a flame-dried flask under Ar, suspend NaH (60% in oil) in anhydrous THF at 0°C.
-
Addition: Add 3-methylphenol dropwise. Evolution of H
gas will be observed.[1] Stir for 30 min. -
Xanthylation: Add CS
dropwise at 0°C. The solution will turn deep yellow/orange.[1] Stir for 1 hour. -
Methylation: Add Methyl Iodide (MeI) dropwise.[1] Warm to room temperature (RT) and stir for 3 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO , and concentrate.[1] -
Validation:
H NMR should show a sharp singlet ~2.6 ppm (S-Me) and aromatic signals characteristic of the meta-substituted ring.[1]
Step 2: Oxidative Fluorination (The Hiyama Reaction)
Reagents: Xanthate (from Step 1), HF-Pyridine (70% HF, ~50 eq), NBS (N-Bromosuccinimide, 3.0 eq) or DBH (1,3-Dibromo-5,5-dimethylhydantoin), CH
Safety Warning: HF-Pyridine is extremely corrosive and toxic.[1] Use only in a well-ventilated fume hood with calcium gluconate gel available.[1] Do not use glass syringes; use polypropylene (PP) plasticware.[1]
-
Preparation: In a PP reactor, dissolve the xanthate in CH
Cl and cool to -78°C. -
Fluorine Source: Add HF-Pyridine dropwise (exothermic).
-
Oxidation: Add NBS (or DBH) portion-wise. The oxidant activates the C=S bond, facilitating fluoride attack.[1]
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Critical Step. Pour the reaction mixture carefully into an ice-cold mixture of NaHCO
/NaHSO (to neutralize HF and quench excess oxidant). -
Purification: Extract with pentane or ether. The product is volatile.[1][2] Distill carefully or use low-temperature rotary evaporation.
Mechanism of Action:
Figure 2: Mechanistic flow of the oxidative desulfurization-fluorination.
Route B: Silver-Mediated Cross-Coupling (Modern)
Principle: Oxidative cross-coupling of aryl boronic acids with a trifluoromethoxide source mediated by Silver(I/II). This overcomes the instability of the
Advantages:
-
Mild conditions (RT to 60°C).[1]
-
High functional group tolerance.[1]
-
Single chemical step from commercial boronic acids.[1]
Disadvantages:
Protocol 2: Ag-Mediated Trifluoromethoxylation
Reagents: 3-Tolylboronic acid (1.0 eq), AgPF
Note: While Ritter's method uses AgOCF
-
Setup: Flame-dry a reaction vial wrapped in aluminum foil (exclude light).
-
Solubilization: Dissolve 3-Tolylboronic acid (1.0 mmol) in Acetone (5 mL).
-
Catalyst Loading: Add AgPF
and KF. -
Reagent Addition: Add the trifluoromethoxylation reagent (e.g., 2,4-dinitro-trifluoromethoxybenzene or a mixture of AgF/TMSCF
/Aldehyde if generating in situ, but commercially available TFBen is preferred for reproducibility).[1] -
Reaction: Stir at 40°C for 12 hours.
-
Workup: Filter through a pad of Celite to remove silver salts.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary & Validation
| Parameter | Route A (Hiyama) | Route B (Ag-Coupling) |
| Starting Material | 3-Methylphenol | 3-Tolylboronic acid |
| Regioselectivity | 100% meta | 100% meta |
| Yield (Typical) | 65-75% | 50-65% |
| Scalability | High (kg) | Low (mg to g) |
| Safety Profile | High Risk (HF-Py) | Moderate Risk (Ag salts) |
| Key Impurity | Brominated byproducts | Protodeboronation (Toluene) |
Analytical Characterization (Expected):
-
F NMR: Singlet at
-58.0 ppm (characteristic of Ar-OCF ). -
H NMR: Methyl group singlet at
2.35 ppm.[1] Aromatic protons in meta pattern (multiplets ~7.0-7.3 ppm).[1] -
GC-MS: Molecular ion (
) at 176 m/z.[1] Fragment at 69 m/z (CF ).[1]
References
-
Hiyama, T. et al. (2000).[1] "A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates." Bulletin of the Chemical Society of Japan. Link
-
Ritter, T. et al. (2011).[1][3] "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society.[1][4] Link[3]
-
Tang, P. et al. (2019).[1] "Silver-Mediated Trifluoromethoxylation of (Hetero)aryldiazonium Tetrafluoroborates." Organic Letters. Link
-
Leroux, F. R. et al. (2015).[1] "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." Chemistry - A European Journal (Cited via NIH).[1] Link
-
Fisher Scientific. (2021).[1] "Safety Data Sheet: (Trifluoromethoxy)benzene." Link
Sources
physicochemical properties of 1-Methyl-3-(trifluoromethoxy)benzene
Executive Summary
1-Methyl-3-(trifluoromethoxy)benzene (CAS: 705-44-2), also known as 3-(Trifluoromethoxy)toluene , is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the meta-substitution pattern of a lipophilic, electron-withdrawing trifluoromethoxy (-OCF
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug design. The -OCF
Chemical Identity & Structural Analysis
The compound features a benzene core substituted at the 1- and 3-positions.[1][2][3] The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment, directing subsequent electrophilic aromatic substitutions primarily to the 4- and 6-positions.
| Parameter | Details |
| IUPAC Name | This compound |
| Common Name | 3-(Trifluoromethoxy)toluene |
| CAS Number | 705-44-2 |
| Molecular Formula | C |
| Molecular Weight | 176.14 g/mol |
| SMILES | CC1=CC=CC(OC(F)(F)F)=C1 |
| InChI Key | GETTZEONDQJALK-UHFFFAOYSA-N (Analogous) |
Structural Diagram: Electronic Effects
The following diagram illustrates the competing electronic effects that define the reactivity of this scaffold.
Figure 1: Electronic interplay between the Methyl and Trifluoromethoxy substituents determining electrophilic substitution patterns.
Physicochemical Profile
The introduction of the fluorine atoms drastically alters the properties compared to the non-fluorinated analog (3-methoxytoluene). The -OCF
Key Physical Constants
| Property | Value | Condition / Note |
| Physical State | Clear Liquid | @ 20°C |
| Boiling Point | 136.4°C | @ 760 mmHg [1] |
| Density | 1.205 g/cm³ | @ 25°C [1] |
| Refractive Index ( | 1.436 | @ 20°C |
| Flash Point | 42.1°C | Closed Cup (Flammable) |
| Vapor Pressure | 9.15 mmHg | @ 25°C |
| LogP (Predicted) | ~3.6 | High Lipophilicity |
| Solubility | Immiscible in water | Soluble in DCM, EtOAc, MeOH |
Scientific Insight: The high density (1.205) relative to toluene (0.87) is characteristic of polyfluorinated aromatics. The LogP value suggests this compound will readily cross biological membranes, making it an excellent scaffold for CNS-active drugs.
Synthesis & Manufacturing Protocols
The synthesis of trifluoromethoxyarenes is historically challenging due to the instability of the trifluoromethoxide anion. Two primary routes are utilized: the classical industrial route via chlorination/fluorination and modern transition-metal catalyzed methods.
Route A: The Classical Industrial Route (m-Cresol Precursor)
This method involves the conversion of m-cresol to the trichloromethyl ether followed by halogen exchange.
-
Step 1: Chlorination
-
Reagents: m-Cresol, Chlorine gas (
), Phosphorus pentachloride ( ). -
Conditions: High temperature, radical conditions.
-
Intermediate: 1-Methyl-3-(trichloromethoxy)benzene.
-
-
Step 2: Fluorination (Swarts Reaction)
Route B: Modern Oxidative Trifluoromethoxylation
For laboratory-scale synthesis avoiding HF, silver-mediated oxidative protocols are preferred.
-
Protocol:
-
Charge a reaction vessel with 3-methylphenol arylboronic acid .
-
Add AgOCF
(Silver trifluoromethoxide) generated in situ or pre-formed. -
Add an oxidant (e.g., Selectfluor) and catalyst.
-
Stir at room temperature in acetonitrile.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Synthesis Workflow Diagram
Figure 2: Classical two-step synthesis from m-cresol involving chlorination and subsequent fluorination.
Applications in Drug Discovery
The -OCF
-
Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders the group resistant to Cytochrome P450 oxidative metabolism (O-demethylation), significantly extending the drug's half-life (
). -
Conformational Locking: The -OCF
group prefers an orthogonal conformation relative to the aromatic ring, which can lock the bioactive conformation of the molecule, improving receptor binding affinity. -
Bioisosterism: It acts as a bioisostere for chlorine or a nitro group but with different electronic properties.
Case Use: This specific intermediate is often used to synthesize inhibitors for voltage-gated sodium channels (insecticides like Indoxacarb derivatives) or kinase inhibitors where the meta-substitution provides the correct vector for hydrophobic pocket occupancy.
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[7]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from oxidizing agents.[7][9][10]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2023). Compound Summary for Trifluoromethoxybenzene Derivatives. National Library of Medicine. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethoxy)benzene: A Key Building Block in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Motifs in Chemical Design
In the landscape of contemporary chemical research, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 1-Methyl-3-(trifluoromethoxy)benzene, a versatile aromatic building block that combines the electronic and lipophilic contributions of the trifluoromethoxy group with the subtle, yet significant, steric and electronic influence of a methyl group.[1][2] This strategic combination makes it a valuable intermediate for researchers and scientists engaged in the synthesis of novel bioactive compounds and advanced materials.
This document will delve into the core attributes of this compound, including its chemical identity, structural features, physicochemical properties, synthetic accessibility, and key applications, with a particular focus on its utility in drug discovery programs. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively leverage this compound in their research endeavors.
PART 1: Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically identified by the following key descriptors:
-
Chemical Name: this compound
-
CAS Number: 705-44-2 [3]
-
Molecular Formula: C₈H₇F₃O[3]
-
Molecular Weight: 176.1 g/mol [3]
Structural Elucidation
The molecular architecture of this compound features a benzene ring substituted with a methyl group (-CH₃) and a trifluoromethoxy group (-OCF₃) at the 1 and 3 positions, respectively. This meta-substitution pattern is crucial in defining the molecule's electronic and steric profile, which in turn dictates its reactivity and interactions in biological systems.
Caption: Molecular structure of this compound.
PART 2: Physicochemical Properties
The utility of a chemical building block is intrinsically linked to its physical and chemical properties. The trifluoromethoxy group imparts a high degree of lipophilicity and metabolic stability, while the methyl group can influence conformational preferences and provide a potential site for metabolic oxidation, albeit often a minor one. A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 705-44-2 | [3] |
| Molecular Formula | C₈H₇F₃O | [3] |
| Molecular Weight | 176.1 g/mol | [3] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Boiling Point | Not explicitly available; estimated to be in the range of 140-160 °C | Based on structurally similar compounds like 1-Fluoro-3-(trifluoromethyl)benzene (105 °C)[2] and (Trifluoromethoxy)benzene (102 °C) |
| Density | Not explicitly available; estimated to be ~1.2 g/mL | Based on structurally similar compounds |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from general properties of aromatic ethers |
PART 3: Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established synthetic routes in organic chemistry. A common and logical pathway involves the trifluoromethoxylation of a suitable phenol precursor. The following diagram and protocol outline a representative synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Trifluoromethoxylation of 3-Methylphenol
This protocol is a representative example and may require optimization based on laboratory-specific conditions and available reagents.
1. Materials and Equipment:
-
3-Methylphenol (m-cresol)
-
Trifluoromethyltrimethylsilane (Ruppert's Reagent, TMSCF₃)
-
Potassium fluoride (anhydrous)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., flash chromatography system)
2. Step-by-Step Procedure:
-
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.0 equivalents).
-
Heat the flask under vacuum and then cool under a stream of nitrogen to ensure all components are dry.
-
Add anhydrous DMF to the flask, followed by 3-methylphenol (1.0 equivalent).
-
-
Step 2: Reagent Addition
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equivalents) to the stirring solution.
-
After the addition of TMSCF₃, slowly add a catalytic amount of TBAF solution (0.1 equivalents).
-
-
Step 3: Reaction
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Step 4: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
3. Self-Validating System:
-
The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[4][5][6] The expected spectroscopic data should be consistent with the structure of this compound.
PART 4: Applications in Drug Discovery and Development
The unique properties of the trifluoromethoxy and methyl groups make this compound a valuable scaffold in drug discovery.
-
Modulation of Lipophilicity and Metabolic Stability: The -OCF₃ group is a well-established bioisostere for other functional groups and is known to increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][7] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation.[1]
-
Influence on Pharmacokinetics and Pharmacodynamics: The "magic methyl" effect, where the addition of a methyl group can significantly improve a compound's biological activity, is a recognized phenomenon in medicinal chemistry.[8] The methyl group in this compound can provide beneficial steric interactions within a target's binding pocket or block unwanted metabolic pathways.[8]
-
Versatile Chemical Handle: The aromatic ring of this compound can be further functionalized through various organic reactions, such as electrophilic aromatic substitution, allowing for the introduction of additional pharmacophoric features.[7]
PART 5: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][12] Keep away from heat, sparks, and open flames, as related compounds are flammable.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.[10][12]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][12]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10][12]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
-
Conclusion
This compound stands as a strategically important building block for chemists at the forefront of innovation. Its unique combination of a metabolically robust, lipophilic trifluoromethoxy group and a conformationally influencing methyl group provides a powerful tool for fine-tuning the properties of lead compounds in drug discovery and for creating novel, high-performance materials. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.
References
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MySkinRecipes. 1-Methoxy-3-(trifluoromethoxy)benzene. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]
-
PubChem. Benzene, 1,3-bis(trifluoromethyl)-. [Link]
- Google Patents. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)
-
ACS Publications. Supporting Information for Asymmetric C-H Trifluoromethylation of Benzylic Positions. [Link]
-
SciRP.org. Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. [Link]
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Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
PrepChem.com. Synthesis of trifluoromethoxybenzene. [Link]
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Cheméo. Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
- Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
Journal of Physical Science. Spectroscopic, Thermal Behaviour and DFT Calculations of a Trifluoromethyl Substituted Stilbene Imine Derivative as an Organic S. [Link]
-
ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubChem. (Trifluoromethyl)benzene. [Link]
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The Trifluoromethoxy Group: A Guide to its Profound Electronic Influence on Benzene Derivatives
Abstract
The trifluoromethoxy (-OCF3) substituent has emerged as a uniquely powerful functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. Its electronic character, a nuanced interplay of potent inductive withdrawal and modest resonance donation, imparts a distinct set of properties to aromatic systems that are not achievable with more conventional substituents like methoxy (-OCH3) or trifluoromethyl (-CF3). This technical guide provides an in-depth exploration of the electronic effects of the trifluoromethoxy group in benzene derivatives. We will dissect its inductive and resonance contributions, quantify its impact on acidity and reactivity through Hammett parameters and pKa analysis, and detail the experimental and computational methodologies used to characterize these effects. This document is intended for researchers, medicinal chemists, and materials scientists seeking a comprehensive understanding of how to strategically deploy the -OCF3 group to fine-tune molecular properties.
Introduction: The Rise of a "Super Halogen"
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemistry, and among the fluorinated moieties, the trifluoromethoxy (-OCF3) group holds a special status.[1] Often referred to as a "super-halogen" or "pseudo-halogen," its electronic properties bear a resemblance to those of chlorine, yet it offers distinct advantages.[1] Unlike the related methoxy (-OCH3) group, which is a strong resonance donor, and the trifluoromethyl (-CF3) group, which is a powerful electron-withdrawing group by both induction and resonance (via hyperconjugation), the -OCF3 group presents a more complex electronic profile.[2][3]
The oxygen atom's lone pairs are capable of π-donation into the benzene ring, while the three highly electronegative fluorine atoms exert a formidable electron-withdrawing inductive effect through the C-O sigma bond. This duality is the key to its utility, allowing for the fine-tuning of a molecule's electronic landscape, which in turn governs its reactivity, metabolic stability, lipophilicity, and biological target interactions.[4][5] In drug design, for instance, replacing a methoxy group with a trifluoromethoxy group can block metabolic O-demethylation and increase lipophilicity, enhancing cell membrane permeability and overall bioavailability.[4]
This guide will systematically deconstruct the electronic effects of the -OCF3 group, providing both the theoretical framework and the practical data necessary for its effective application.
The Duality of Electronic Effects: Induction vs. Resonance
The net electronic effect of the trifluoromethoxy group is a delicate balance between two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).
-
Inductive Effect (-I): The three fluorine atoms, being the most electronegative elements, create a strong dipole along the C-F bonds. This polarity is transmitted through the sigma framework of the molecule, pulling electron density away from the benzene ring. This effect is powerful and operates regardless of the substituent's position (ortho, meta, or para).
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions. However, the strong inductive pull of the CF3 group diminishes the electron density on the oxygen atom, making it a much weaker π-donor compared to the oxygen in a methoxy group.[2]
This antagonistic behavior is central to the -OCF3 group's character. While the inductive effect generally dominates, the subtle resonance donation plays a crucial role in modulating the reactivity and properties of the aromatic ring.
Diagram: The Opposing Electronic Forces of the Trifluoromethoxy Group
The following diagram illustrates the dual nature of the -OCF3 substituent's electronic influence on a benzene ring. The strong sigma-withdrawal (-I effect) is contrasted with the weaker pi-donation (+R effect).
Caption: Dual electronic effects of the -OCF3 group on a benzene ring.
Quantifying the Electronic Impact: Hammett Constants
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a powerful framework for quantifying the electronic influence of substituents on the reactivity and equilibria of benzene derivatives.[6][7] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.
To dissect the inductive and resonance contributions, the overall Hammett constant (σ) is often separated into inductive (σI) and resonance (σR) components, or alternatively, using Swain-Lupton parameters (F for field/inductive and R for resonance).[4][8] An electron-withdrawing group has a positive σ value, while an electron-donating group has a negative σ value.[9]
The trifluoromethoxy group is characterized by a large positive inductive parameter and a small negative (donating) resonance parameter, confirming its dominant -I and minor +R character.
Table 1: Comparison of Hammett and Swain-Lupton Parameters
| Substituent | σ_meta (σm) | σ_para (σp) | Inductive/Field (σI / F) | Resonance (σR / R) |
| -OCF₃ | 0.40 | 0.35 | 0.41 (σI) | -0.06 (σR) |
| -OCH₃ | 0.12 | -0.27 | 0.29 (σI) | -0.56 (σR) |
| -CF₃ | 0.43 | 0.54 | 0.45 (σI) | 0.09 (σR) |
| -Cl | 0.37 | 0.23 | 0.47 (σI) | -0.24 (σR) |
Data compiled from various sources, including Hansch, C. et al. (1991) and Swain, C. G. et al. (1983).[4]
This data clearly illustrates the unique electronic profile of the -OCF3 group. Its σp value (0.35) is positive, indicating it is an overall electron-withdrawing group at the para position, but less so than the -CF3 group (0.54). This is because the weak resonance donation of the -OCF3 group partially counteracts its strong inductive withdrawal. In contrast, the -OCH3 group is a net electron-donating group at the para position (σp = -0.27) due to its strong resonance effect overwhelming its weaker inductive effect.
Impact on Acidity and Basicity: pKa Analysis
The electron-withdrawing nature of the trifluoromethoxy group has a profound impact on the acidity of phenols and benzoic acids, and the basicity of anilines. By stabilizing the conjugate base (phenoxide, benzoate) or destabilizing the conjugate acid (anilinium ion) through its inductive effect, the -OCF3 group alters the pKa of the parent compound.
-
Acids (Phenols and Benzoic Acids): An electron-withdrawing group like -OCF3 stabilizes the negatively charged conjugate base, thereby increasing the acidity and lowering the pKa value.[2]
-
Bases (Anilines): The -OCF3 group withdraws electron density from the nitrogen atom, making its lone pair less available to accept a proton. This reduces the basicity of the aniline, resulting in a lower pKa for its conjugate acid (the anilinium ion).
Table 2: pKa Values of Substituted Benzene Derivatives in Water (25 °C)
| Parent Compound | Substituent | Position | pKa |
| Benzoic Acid (pKa ≈ 4.20) | -OCF₃ | meta | ~3.8 |
| -OCF₃ | para | ~3.7 | |
| -CF₃ | meta | 3.77 | |
| -CF₃ | para | 3.6 | |
| Phenol (pKa ≈ 9.99) | -OCF₃ | meta | ~9.2 |
| -OCF₃ | para | ~9.5 | |
| -CF₃ | meta | 9.08 | |
| Anilinium Ion (pKa ≈ 4.63) | -OCF₃ | meta | ~3.5 |
| -OCF₃ | para | ~4.0 | |
| -CF₃ | meta | ~3.0 |
Data compiled from various sources. Note that exact pKa values can vary slightly depending on experimental conditions.[5][10][11][12]
The data shows that the -OCF3 group consistently increases the acidity of benzoic acids and phenols (lowers pKa) and decreases the basicity of anilines (lowers the pKa of the anilinium ion). The effect is generally more pronounced from the meta position for resonance-capable groups, as the resonance effect primarily influences the ortho and para positions.
Experimental Methodologies
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa of weak acids and bases.[4][10][13][14] The underlying principle is to monitor the pH of a solution of the compound of interest as a standardized titrant (acid or base) is added incrementally. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the midpoint of the titration curve.
Experimental Protocol: pKa Determination of a Substituted Benzoic Acid
-
Preparation of Solutions:
-
Prepare a standardized ~0.1 M solution of carbonate-free sodium hydroxide (NaOH).
-
Prepare a ~0.01 M solution of the trifluoromethoxy-substituted benzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.
-
Prepare a standard buffer solution (e.g., pH 7.00 and 4.00) for pH meter calibration.
-
-
Calibration of pH Meter: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Titration Setup:
-
Pipette a precise volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence volume (V_eq) from the inflection point of the curve (often found by taking the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2).
-
Diagram: Workflow for pKa Determination
This diagram outlines the key stages of determining a pKa value using potentiometric titration.
Caption: Key steps in experimental pKa determination via titration.
Determination of Hammett Constants via Reaction Kinetics
Hammett constants are empirically derived from the rates of reaction. The hydrolysis of substituted ethyl benzoates is a classic reaction used for this purpose.[15][16] By comparing the rate of hydrolysis of a substituted ethyl benzoate (k) to the rate of hydrolysis of ethyl benzoate itself (k₀), the substituent constant σ can be determined if the reaction constant ρ is known (ρ=1 for the ionization of benzoic acids, the reference reaction).
Experimental Protocol: Kinetic Measurement of Ethyl Benzoate Hydrolysis
-
Reaction Setup:
-
In separate NMR tubes, prepare solutions of each substituted ethyl benzoate (e.g., ethyl 4-trifluoromethoxybenzoate) at a known concentration in a suitable solvent (e.g., ethanol-d6).
-
Prepare a standardized solution of potassium hydroxide in the same deuterated solvent system.
-
-
Initiation of Reaction:
-
At time t=0, add a known amount of the potassium hydroxide solution to each NMR tube to initiate the hydrolysis reaction.
-
-
Kinetic Monitoring by NMR:
-
Acquire a series of ¹H or ¹³C NMR spectra at regular time intervals.
-
Monitor the disappearance of a characteristic peak of the starting ester and the appearance of a characteristic peak of the product (the corresponding benzoate).
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of reactant and product over time.
-
-
Data Analysis:
-
Assuming pseudo-first-order kinetics (if hydroxide is in large excess) or second-order kinetics, plot the appropriate concentration function (e.g., ln[Ester] or 1/[Ester]) versus time.
-
The slope of the resulting linear plot will be the rate constant (k).
-
-
Hammett Plot Construction:
-
Repeat the experiment for a series of meta- and para-substituted ethyl benzoates, including the unsubstituted ethyl benzoate (to determine k₀).
-
Plot log(k/k₀) for each substituent against the known σ values for those substituents. The slope of this line is the reaction constant, ρ.
-
For a new substituent like -OCF3, its σ value can be determined from its measured rate constant and the established ρ value for the reaction.
-
Spectroscopic and Computational Characterization
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive tool for characterizing trifluoromethoxy-substituted compounds.[13] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to strong NMR signals. Key features include:
-
Wide Chemical Shift Range: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a range of over 400 ppm.[17] For aryl trifluoromethyl ethers, the -OCF3 group typically resonates in the range of -56 to -60 ppm relative to CFCl₃.[18][19] This sensitivity allows for the detection of subtle changes in molecular conformation or binding events.
-
Coupling Constants: Spin-spin coupling (J-coupling) between the ¹⁹F nuclei of the -OCF3 group and protons on the aromatic ring can provide valuable structural information. Long-range couplings (e.g., ⁴J(H-F) and ⁵J(H-F)) are often observed and can aid in signal assignment.[20][21][22]
Computational Analysis: Visualizing Electronic Effects
Computational chemistry provides powerful tools for visualizing and understanding the electronic properties of molecules.
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution on the van der Waals surface of a molecule.[5][23] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor. For trifluoromethoxybenzene, the MEP map would show a high positive potential around the fluorine atoms and a slightly negative potential on the oxygen atom and the ortho/para positions of the ring, visually representing the interplay of inductive withdrawal and resonance donation.
-
Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into a molecule's reactivity. The energy and distribution of these orbitals are significantly influenced by substituents. An electron-withdrawing group like -OCF3 will lower the energy of both the HOMO and LUMO, generally making the aromatic ring less reactive towards electrophiles.
Diagram: Conceptual MEP Map of Trifluoromethoxybenzene
This diagram conceptually illustrates what an MEP map of trifluoromethoxybenzene would show, highlighting the electron-poor and electron-rich regions.
Caption: Representation of charge distribution on trifluoromethoxybenzene.
Conclusion
The trifluoromethoxy substituent is a masterful tool for molecular engineering, offering a unique blend of strong inductive electron withdrawal and weak resonance donation. This guide has demonstrated that its electronic effects are predictable, quantifiable, and experimentally verifiable. By understanding the principles laid out here—from Hammett parameters and pKa shifts to spectroscopic signatures and computational models—researchers can harness the power of the -OCF3 group to rationally design molecules with enhanced stability, permeability, and bioactivity. As the demand for sophisticated chemical entities grows, the strategic application of the trifluoromethoxy group will undoubtedly continue to be a key enabler of innovation in the chemical and life sciences.
References
-
Swain, C. G., Unger, S. H., Rosenquist, N. R., & Swain, M. S. (1983). Substituent effects on chemical reactivity. A new analysis of the field and resonance components. Journal of the American Chemical Society, 105(3), 492–502. [Link]
-
Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 103–114. [Link]
-
UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Leroux, F., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
ChemWhat. (n.d.). 3-(Trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Problem Set #3 – Solutions. (n.d.). Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2013). Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' Reagent. RSC Advances. [Link]
-
Chen, C., Xie, Y., & Chu, L. (2011). Supporting Information Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Chemical Communications. [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
J. Phys. Org. Chem. 2019, 32, e3940. (2019). Aqueous pKa values. [Link]
-
Kazimierczuk, K., & Koźmiński, W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1731. [Link]
-
Swain, C. G., & Lupton, E. C. (1968). Field and resonance components of substituent effects. Journal of the American Chemical Society, 90(16), 4328–4337. [Link]
-
Tolman, J. R., & Prestegard, J. H. (2002). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 124(19), 5424–5432. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Haines, R. I., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 91(12), 2217–2220. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
ResearchGate. (2024). The Hammett substituent constant of the dodecaborate dianion inaugurates a non- coordinating, non-basic, and strongly inductively electron-donating group for organic chemistry. Retrieved from [Link]
-
Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]
-
Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]
- Isaacs, N. S. (1995). Physical organic chemistry. Cambridge University Press.
-
Jagannadham, V., & Sanjeev, R. (2012). The Significance and the Basis for the Taft ρ* Value: A One Hour Physical-Organic Chemistry Classroom Lecture to Graduate Students. Physical Chemistry, 2(6), 100-102. [Link]
-
Singh, R. B., & Singh, J. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Studies, 7(5), 1836-1839. [Link]
-
Tomas-Gamasa, M., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 14(17), 1586-1589. [Link]
-
ResearchGate. (n.d.). Inductive and resonance effects based on core-electron binding energy shift. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubMed. (n.d.). An ab initio study of substituent effects in[4][13]-hydrogen shifts. Retrieved from [Link]
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Technical Guide: Biological Screening & Profiling of 1-Methyl-3-(trifluoromethoxy)benzene
Executive Summary
Compound: 1-Methyl-3-(trifluoromethoxy)benzene CAS: 144516-46-9 Molecular Weight: 176.14 g/mol Context: Fragment-Based Drug Discovery (FBDD) & Hit-to-Lead Optimization[1]
This technical guide outlines the preliminary biological screening architecture for This compound . While this molecule is structurally simple, it represents a "privileged scaffold" in modern medicinal chemistry. The meta-substitution pattern combines a metabolic "soft spot" (the methyl group) with a bioisostere of high stability (the trifluoromethoxy group).
The screening protocols detailed below are designed to validate this molecule not as a final drug, but as a high-value fragment for binding assays and as a benchmark for assessing the "Fluorine Effect" on lipophilicity and metabolic clearance.
Part 1: Chemical Logic & Physicochemical Profiling
Before biological introduction, the compound must undergo physicochemical characterization. The trifluoromethoxy group (-OCF
The "Fluorine Effect" Rationale[2]
-
Lipophilicity Modulation: The -OCF
group has a Hansch parameter of approx.[2] +1.04, significantly higher than -OCH (-0.02). This increases membrane permeability but risks aqueous insolubility during assay dosing. -
Conformational Bias: The -OCF
group often adopts an orthogonal conformation relative to the aromatic ring, potentially accessing unique hydrophobic pockets in target proteins.
Protocol 1: Thermodynamic Solubility & LogP Determination
Objective: Establish the maximum non-precipitating concentration for biological assays.
Methodology:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock.
-
Shake-Flask Method: Spike stock into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM.
-
Incubation: Shake for 24 hours at 25°C to reach equilibrium.
-
Filtration: Filter using a 0.22 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Data Output: Calculate Thermodynamic Solubility (
). If , fragment screening must utilize sensitive biophysical methods (e.g., SPR) rather than cell-based assays.
Part 2: Metabolic Stability Screening (Microsomal Stability)
Rationale: The primary liability of this scaffold is the methyl group at the C1 position. Toluene derivatives are rapidly oxidized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6) to benzyl alcohols and subsequently benzoic acids. The -OCF
Protocol 2: In Vitro Microsomal Clearance Assay
System: Pooled Human Liver Microsomes (HLM).
Step-by-Step Workflow:
-
Reaction Mix: Prepare a master mix containing:
-
0.5 mg/mL HLM protein.
-
100 mM Potassium Phosphate buffer (pH 7.4).
-
1 µM Test Compound (this compound).
-
Control: Toluene (High clearance) and Warfarin (Low clearance).
-
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (1 mM final).
-
Sampling: Aliquot 50 µL at time points:
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of the hydroxymethyl metabolite.
Data Interpretation:
-
High Clearance:
. Indicates the methyl group is a metabolic liability requiring bioisosteric replacement (e.g., with -Cl or -CF ) in later optimization. -
Metabolite ID: Detection of the benzyl alcohol derivative confirms CYP-mediated oxidation.
Part 3: Fragment-Based Screening (Biophysical Assays)
As a fragment, this molecule is likely to have low affinity (
Protocol 3: Saturation Transfer Difference (STD) NMR
Objective: Detect transient binding to a target protein by transferring magnetization from protein to ligand.
Workflow:
-
Sample Prep:
-
Protein Concentration: 10–20 µM (Target Receptor).
-
Ligand Concentration: 1–2 mM (100-fold excess).
-
Buffer: D
O-based phosphate buffer to minimize solvent signal.
-
-
Pulse Sequence: Apply a Gaussian pulse train to selectively saturate protein resonances (on-resonance at -1 ppm) and a reference spectrum (off-resonance at 30 ppm).
-
Acquisition: Record 1D
H NMR spectra. -
Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Result: Signals from the ligand that appear in the difference spectrum indicate binding.
-
Note: The methyl protons (approx 2.3 ppm) and aromatic protons will show strong STD effects if those moieties interact with the protein surface.
-
Part 4: Visualization of Workflows & Pathways
Diagram 1: The "Privileged Fragment" Screening Workflow
This diagram illustrates the decision matrix for screening this compound, prioritizing solubility and biophysical validation before cellular assays.
Caption: Integrated screening workflow prioritizing physicochemical validation. Low solubility triggers biophysical fragment screening (NMR) over cellular assays.
Diagram 2: Predicted Metabolic Fate
This diagram highlights the metabolic liability of the methyl group versus the stability of the trifluoromethoxy group.
Caption: Predicted metabolic pathway. The -OCF3 group remains intact, while the methyl group undergoes sequential oxidation to benzoic acid.
Part 5: Quantitative Data Summary
| Parameter | Value / Metric | Relevance to Screening |
| LogP (Est.) | ~3.5 - 3.8 | High lipophilicity; requires <1% DMSO in assays. |
| Hansch | +1.04 | Increases binding affinity via hydrophobic effects. |
| Metabolic Liability | Methyl (C1) | Primary site of CYP450 attack (Soft Spot). |
| Metabolic Stability | -OCF | Resistant to oxidative cleavage; blocks C3 metabolism. |
| Screening Conc. | 100 µM - 1 mM | Typical range for fragment-based NMR/SPR. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Hajduk, P. J., et al. (1997). NMR-Based Discovery of Lead Inhibitors that Block DNA Binding of the Human Papillomavirus E2 Protein. Journal of Medicinal Chemistry, 40(20), 3144-3150. Link
-
Nakajima, T., et al. (1997). Toluene metabolism by cDNA-expressed human hepatic cytochrome P450.[3] Biochemical Pharmacology, 53(3), 271-277.[3] Link
-
Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link
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Industrial & Medicinal Applications of 1-Methyl-3-(trifluoromethoxy)benzene: A Technical Monograph
The following technical guide details the industrial and medicinal utility of 1-Methyl-3-(trifluoromethoxy)benzene (CAS 705-44-2). This monograph is structured to serve as a practical reference for chemical engineers and medicinal chemists.
Part 1: Executive Technical Summary[1]
This compound (also known as 3-(Trifluoromethoxy)toluene) is a fluorinated aromatic intermediate of high strategic value in the synthesis of agrochemicals and pharmaceuticals. Its significance stems from the trifluoromethoxy (
-
Metabolic Stability: The strong C-F bonds (
) and the steric bulk of the group block metabolic degradation at the substituted position. -
Lipophilicity Modulation: With a Hansch
value of , the group significantly enhances membrane permeability compared to a methyl group ( ) or methoxy group ( ).[1][2] -
Conformational Bias: The
group adopts an orthogonal conformation relative to the benzene ring, offering unique steric interactions in protein binding pockets.[1][2]
This compound serves primarily as a Lynchpin Intermediate , most notably as the precursor to 3-(Trifluoromethoxy)benzoic acid (CAS 1014-81-9) and various aniline derivatives used in modern crop protection agents and CNS-active drugs.[3]
Part 2: Chemical Profile & Properties[4][5][6][7]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 705-44-2 | Verified |
| Molecular Formula | ||
| Molecular Weight | 176.14 g/mol | |
| Boiling Point | 132-134 °C | @ 760 mmHg |
| Density | @ 25 °C | |
| Refractive Index | ||
| Lipophilicity ( | ~3.4 | Predicted |
| Electronic Effect | Electron-withdrawing (Inductive) |
Part 3: Synthesis & Manufacturing (The Yagupolskii Route)
While modern laboratory methods employ radical trifluoromethylation (e.g., Togni’s reagent), the industrial standard for scalability and cost-efficiency remains the Yagupolskii Method (chlorination-fluorination sequence). This protocol is self-validating through the evolution of HCl and the distinct boiling point shift of the intermediate.
Industrial Protocol: From m-Cresol to Product
Reaction Logic:
The synthesis circumvents the instability of trifluoromethoxide salts by constructing the
Step-by-Step Methodology:
-
Formation of Trichloromethyl Ether:
-
Fluorine-Chlorine Exchange (The Swarts Reaction):
Visualization: Synthesis Pathway
Figure 1: The industrial synthesis pathway converting m-Cresol to this compound via the trichloromethyl ether intermediate.[3]
Part 4: Industrial Applications & Reactivity Profile
The utility of CAS 705-44-2 lies in its ability to undergo regioselective electrophilic aromatic substitution (EAS) .[3][1] The compound possesses two directing groups:[4][5]
-
Methyl Group (
): Weakly activating, ortho/para director.[1][2] -
Trifluoromethoxy Group (
): Deactivating (inductive) but ortho/para directing (resonance of oxygen lone pairs).[1][2]
Conflict & Synergy: In the meta relationship (1,3-substitution), the directing effects reinforce each other at positions 4 and 6 .
-
Position 4: Para to Methyl, Ortho to
.[1][2] Sterically crowded.[1][2] -
Position 6: Ortho to Methyl, Para to
.[1][2] Sterically accessible. -
Position 2: Ortho to both.[1][2][4] Highly sterically hindered (usually minor product).[1][2]
The "Benzoic Acid" Pathway (Pharmaceuticals)
The most critical industrial application is the oxidation of the methyl group to form 3-(Trifluoromethoxy)benzoic acid .
-
Reagents:
or catalyzed aerobic oxidation.[1][2] -
Application: This acid is a versatile building block for non-steroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel blockers (e.g., Riluzole analogues).[1][2]
The "Aniline" Pathway (Agrochemicals)
Nitration followed by reduction yields Amino-3-(trifluoromethoxy)toluenes .[3][1][2]
-
Reagents:
. -
Selectivity: Yields a mixture of 4-nitro and 6-nitro isomers.[1][2]
-
Application: Precursors for urea-based herbicides and insecticides where the
group prevents oxidative metabolism in the pest, prolonging the half-life of the toxin.[3]
Visualization: Reactivity Toolbox
Figure 2: The reactivity manifold of CAS 705-44-2, highlighting its divergence into high-value acid, nitro, and halo-intermediates.[3]
Part 5: Safety & Handling Protocols
Hazard Identification:
-
Flammability: Flash point approx.[1][2][6][7]
.[2] Class 3 Flammable Liquid.[1][2] -
Toxicity: Fluorinated aromatics can be nephrotoxic.[1][2] Avoid inhalation.
Handling Procedure:
-
Engineering Controls: All transfers must occur within a fume hood or closed-loop system.
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and flame-retardant lab coat.[1][2]
-
Spill Response: Absorb with vermiculite.[1][2] Do not use sawdust (flammability risk).[1][2]
Part 6: References
-
Yagupolskii, L. M. (1955).[1][2] The synthesis of aromatic compounds containing the trifluoromethoxy group. Journal of General Chemistry USSR. [1][2]
-
Leroux, F. R., et al. (2005).[1][2] Trifluoromethoxy aromatics: A journey into the synthesis and applications of a unique substituent. ChemBioChem. [1][2]
-
PubChem Database. (2023).[1][2] Compound Summary for CAS 705-44-2. National Center for Biotechnology Information.[1][2] Link[1][2]
-
Chem-Impex International. (2023).[1][2] 3-(Trifluoromethoxy)benzoic acid Applications. Link
-
Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1][2]
Sources
- 1. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 170572-49-3|3-Fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. maratek.com [maratek.com]
- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]
Safety and Handling Guidelines for 1-Methyl-3-(trifluoromethoxy)benzene
Critical Identity Verification & Executive Summary
⚠️ CRITICAL SAFETY ALERT: CAS Number Discrepancy The CAS number provided in your request (641-91-8 ) is historically associated with 1,2,5-Trimethylnaphthalene , a polycyclic aromatic hydrocarbon. The chemical name 1-Methyl-3-(trifluoromethoxy)benzene (also known as 3-(Trifluoromethoxy)toluene) typically corresponds to CAS 705-44-2 .[1]
Action Required: Before handling, verify the Certificate of Analysis (CoA) and container label. This guide is written specifically for This compound , a fluorinated ether used in drug discovery.
Executive Summary
This compound is a volatile, fluorinated aromatic building block. It serves as a critical bioisostere in medicinal chemistry, introducing the metabolically stable trifluoromethoxy (
Physicochemical Profile & Properties
Understanding the physical constants is the first line of defense. The
| Property | Value (Approximate) | Scientific Context |
| Chemical Name | This compound | Synonyms: 3-(Trifluoromethoxy)toluene; |
| CAS Number | 705-44-2 (Verify against 641-91-8) | Primary identifier for the ether structure.[1][4] |
| Molecular Weight | 176.14 g/mol | Heavier than toluene (92.14) due to heavy fluorine atoms. |
| Physical State | Colorless Liquid | Low viscosity, mobile liquid. |
| Boiling Point | ~132–135°C (Predicted) | Higher than toluene (110°C) but lower than anisole derivatives due to lower polarizability of F vs H. |
| Flash Point | ~25–35°C (Estimated) | Class 3 Flammable Liquid. Handle away from static/sparks. |
| Density | ~1.20 g/mL | Denser than water (halogenated). Sinks in aqueous phases. |
| Solubility | Immiscible in water | Soluble in DCM, THF, Ethyl Acetate, DMSO. |
The Medicinal Chemistry Advantage: Why Use It?
In drug design, this compound is not merely a solvent; it is a strategic scaffold.[2] The trifluoromethoxy (
The "Super-Lipophile" Effect
The
-
Mechanism: The high electronegativity of the three fluorine atoms withdraws electron density, reducing the basicity of the oxygen. This prevents hydrogen bond acceptance, facilitating membrane permeability.
-
Application: Used to improve Blood-Brain Barrier (BBB) penetration in CNS drugs (e.g., Riluzole analogs).[5]
Metabolic Blockade
The C-F bond is among the strongest in organic chemistry (~485 kJ/mol).[2][3]
-
Causality: Placing the
group at the meta position of the toluene ring blocks metabolic oxidation that would typically occur at electron-rich sites. This extends the in vivo half-life ( ) of the drug candidate.[3]
Hazard Identification & Toxicology (GHS)
Treat this compound as a Flammable Irritant .
-
H226: Flammable liquid and vapor.[6]
-
H315: Causes skin irritation.[7] (Solvent action defats skin; fluorinated motif aids permeation).
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Insight: Unlike simple toluene, the fluorinated ether moiety resists metabolism to benzoic acid derivatives. However, high-dose inhalation may still induce CNS depression (dizziness, narcosis) typical of aromatic solvents.
Advanced Handling Protocols
Engineering Controls & Storage
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). While the
bond is stable, the benzylic position (methyl group) is susceptible to radical autoxidation over time if exposed to light and air. -
Temperature: Store at 2–8°C in a flammables-rated refrigerator.
-
Vessel: Use amber glass with PTFE-lined caps to prevent UV degradation and cap liner swelling.
Safe Aliquotting Workflow (DOT Visualization)
The following diagram outlines the decision logic for transferring this volatile reagent, prioritizing containment of vapors.
Figure 1: Decision matrix for safe aliquotting. Note the requirement for PTFE plungers, as aromatic ethers can swell standard rubber pistons, leading to seizing or leakage.
Personal Protective Equipment (PPE) Selection
-
Gloves: Do NOT use standard latex.
-
Recommendation:Viton (Fluoroelastomer) or Silver Shield laminate gloves.
-
Reasoning: Aromatic fluorinated compounds have high permeation rates through thin nitrile. If nitrile is the only option, use "double-glove" technique and change immediately upon splash contact.
-
-
Respiratory: Work strictly within a fume hood. If working outside containment (e.g., spill cleanup), a half-mask respirator with Organic Vapor (OV) cartridges is required.
Emergency Response & Waste Management
Spill Response Logic
In the event of a spill, the high volatility and flammability create an immediate explosion hazard.
Figure 2: Emergency response workflow. Speed is critical to prevent vapor accumulation near ignition sources.
Waste Disposal
-
Classification: Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or alkali metals.
-
Protocol: Dispose of via a licensed chemical waste contractor. Ensure the waste stream is flagged for high fluorine content, as this requires specific incineration protocols to manage HF generation.
References
-
PubChem. Compound Summary: (Trifluoromethoxy)benzene (Parent Analog Data). National Library of Medicine. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[8] (Discusses the lipophilicity and metabolic stability of the -OCF3 group). Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Trifluoromethoxybenzenes. (General hazard classification for fluorinated aromatic ethers). Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Density, boiling point, and use of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Strategic Functionalization of 1-Methyl-3-(trifluoromethoxy)benzene: A Guide to Regiocontrol
Topic: Electrophilic Aromatic Substitution Reactions of 1-Methyl-3-(trifluoromethoxy)benzene Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
The trifluoromethoxy (-OCF₃) group has emerged as a privileged motif in modern medicinal chemistry, offering a unique balance of lipophilicity (Hansch π = 1.[2]04) and metabolic stability without the high chemical reactivity associated with other fluorinated functionalities. However, the functionalization of This compound (also known as 3-trifluoromethoxytoluene) presents a distinct challenge in electrophilic aromatic substitution (EAS).[1]
This guide analyzes the competitive electronic and steric landscapes of this substrate, providing researchers with rational design strategies and validated protocols for regioselective functionalization. Unlike simple toluene derivatives, the presence of the -OCF₃ group creates a "cooperative but conflicted" directing environment that requires precise reaction engineering to control.
Part 1: The Electronic & Steric Landscape
To predict and control the outcome of EAS on this compound, one must deconstruct the competing influences of the substituents.
The Substituent Conflict
-
Methyl Group (-CH₃): A weak activator and ortho/para director.[1] It pushes electron density into the ring via hyperconjugation.
-
Trifluoromethoxy Group (-OCF₃): A deactivating group (due to the strong inductive withdrawal, -I, of the fluorine atoms) but an ortho/para director (due to resonance donation, +R, from the oxygen lone pair).[1][3][4]
Regioselectivity Mapping
Both groups direct incoming electrophiles to the same set of carbons (positions 2, 4, and 6), but with different energetic favorability.[1]
-
Position 2 (Ortho to both): This position is electronically activated by both groups but is sterically prohibited for most electrophiles due to the "pincer" effect of the methyl and bulky -OCF₃ groups.
-
Position 4 (Para to Methyl, Ortho to -OCF₃):
-
Electronic: Highly favored. The methyl group's activation is strongest at the para position.
-
Steric: Moderately hindered. The electrophile must approach ortho to the bulky -OCF₃ group.
-
-
Position 6 (Ortho to Methyl, Para to -OCF₃):
-
Electronic: Favored by -OCF₃ directing effect, but less activated by the methyl group (ortho activation < para activation).[1]
-
Steric: Least hindered. The electrophile approaches ortho to the smaller methyl group and para to the bulky -OCF₃.
-
The Verdict: The reaction is a competition between Electronic Control (favoring C4) and Steric Control (favoring C6) .
Figure 1: Decision tree for regioselectivity. The methyl group generally dictates the orientation (C4), but the bulk of the -OCF3 group can shift the ratio toward C6 with larger electrophiles.
Part 2: Validated Experimental Protocols
Protocol A: Regioselective Bromination (NBS Method)
Objective: Synthesis of 4-bromo-1-methyl-3-(trifluoromethoxy)benzene.[1] Rationale: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) provides a milder source of electrophilic bromine compared to Br₂/FeBr₃. This minimizes over-bromination and allows for better temperature control to maximize the electronic preference for the C4 position.
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)[1]
-
Catalyst: Ammonium acetate (10 mol%) - Optional, promotes regioselectivity.[1]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with this compound and MeCN under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to prevent an exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or GC-MS.[1]
-
Checkpoint: If conversion is <50% after 4 hours, warm to 40°C.[1]
-
-
Quench: Pour the reaction mixture into ice-cold water (5 volumes).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: The crude will likely contain a ~80:20 mixture of the 4-bromo and 6-bromo isomers. Separate via Flash Column Chromatography (Hexanes/EtOAc gradient). The 4-bromo isomer (less symmetrical) typically elutes second on silica.
Protocol B: Nitration (Mixed Acid)
Objective: Synthesis of 4-nitro-1-methyl-3-(trifluoromethoxy)benzene. Rationale: The -OCF₃ group deactivates the ring, requiring a standard mixed acid approach. However, temperature control is critical to prevent dinitration.[1]
Materials:
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in concentrated H₂SO₄ at -10°C.
-
Nitration: Add the HNO₃/H₂SO₄ mixture dropwise, maintaining the internal temperature below 0°C.
-
Stirring: Stir at 0°C for 1 hour.
-
Note: Do not heat. Heating promotes meta-substitution (relative to methyl) or dinitration.[1]
-
-
Workup: Pour onto crushed ice. Extract with DCM.
-
Isolation: The nitro isomers often have distinct crystallization properties. The 4-nitro isomer is generally a solid, while the 6-nitro isomer may remain an oil or have a lower melting point.
Part 3: Data Analysis & Yield Expectations
The following table summarizes expected outcomes based on standard EAS electrophiles.
| Electrophile (Reaction) | Major Isomer (C4) | Minor Isomer (C6) | Typical Yield | Notes |
| Br⁺ (Bromination) | 75–85% | 15–25% | 85–92% | C4 favored electronically.[1] Separation required.[6] |
| NO₂⁺ (Nitration) | 60–70% | 30–40% | 80–88% | Less selective due to the high reactivity of the nitronium ion. |
| R-CO⁺ (Acylation) | >90% | <10% | 50–65% | Friedel-Crafts is highly sensitive to sterics; C4 is strongly preferred, but reaction is slow due to deactivation.[1] |
Part 4: References
-
Leroux, F. R., et al. (2008).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[7] ChemMedChem. [1]
-
Lantei, P., et al. (2007).[1] "Process for the preparation of 1-bromo-3-trifluoromethoxybenzene." World Intellectual Property Organization (WO2007107820A2).
-
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [1]
-
BenchChem Protocols. (2025). "Bromination of 3-(trifluoromethyl)aniline using NBS." BenchChem Application Notes. [1]
Sources
- 1. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
The Trifluoromethoxy Paradox: Electronic Architecture and Directing Effects in EAS
Executive Summary
The trifluoromethoxy group (
This guide deconstructs the electronic and conformational architecture of
Part 1: Electronic & Structural Architecture
To control the reactivity of
The Orthogonal Conformation (The Anomeric Effect)
Unlike the methoxy group, which tends to lie coplanar with the aromatic ring to maximize
-
Causality: This is driven by the negative hyperconjugation (or anomeric effect) where the oxygen lone pair (
) donates electron density into the low-lying antibonding orbital of the C-F bond ( ). -
Consequence: This interaction locks the conformation, reducing the availability of the oxygen lone pair to donate into the aromatic
-system. This makes significantly less activating than .
Quantitative Electronic Parameters
The Hammett substituent constants (
Table 1: Comparative Electronic & Lipophilic Properties
| Substituent | Directing Effect | Lipophilicity ( | ||
| 0.00 | 0.00 | N/A | 0.00 | |
| +0.12 | -0.27 | Activating, O/P | -0.02 | |
| +0.34 | +0.06 | Deactivating, O/P | +0.14 | |
| +0.38 | +0.35 | Deactivating, O/P | +1.04 | |
| +0.43 | +0.54 | Deactivating, Meta | +0.88 |
Note: The high
Part 2: The Directing Paradox (Mechanism)
Why does a deactivating group direct Ortho/Para? The answer lies in the transition state stability of the sigma complex (arenium ion).
The Tug-of-War: Inductive vs. Resonance[3]
-
Inductive Effect (
): The high electronegativity of the three fluorine atoms pulls electron density through the -framework. This deactivates the entire ring toward electrophilic attack (slower reaction rate than benzene).[3] -
Resonance Effect (
): Despite the orthogonal conformation, the oxygen atom still possesses lone pairs capable of stabilizing a positive charge.
Mechanism Visualization
When an electrophile (
Figure 1: Mechanistic divergence in EAS of trifluoromethoxybenzene. The +R effect stabilizes the para-intermediate, overriding the -I deactivation for orientation.
Part 3: Experimental Protocol (Nitration)
Objective: Synthesis of 1-nitro-4-(trifluoromethoxy)benzene. Rationale: This protocol demonstrates the deactivating nature (requiring mixed acid) and the regioselectivity (Para > Ortho >> Meta).
Reagents & Safety
-
Substrate: (Trifluoromethoxy)benzene (TFMB)
-
Reagent: Nitric Acid (
, 65%) and Sulfuric Acid ( , 98%) -
Safety: The nitration is exothermic.
compounds are generally stable, but standard nitration safety (blast shield, temperature control) is mandatory.
Step-by-Step Workflow
-
Preparation of Mixed Acid:
-
In a round-bottom flask equipped with a magnetic stir bar and thermometer, cool 10 mL of conc.
to 0°C using an ice/salt bath. -
Dropwise add 1.2 equivalents of conc.
, maintaining internal temperature <10°C.
-
-
Substrate Addition:
-
Add 10 mmol of (trifluoromethoxy)benzene dropwise to the acid mixture.
-
Note: The reaction is slower than anisole nitration. Allow the mixture to warm to room temperature (25°C) after addition.
-
-
Reaction Monitoring:
-
Stir at ambient temperature for 2–4 hours.
-
Monitor via TLC or GC-MS. Look for the disappearance of the starting material (
162).
-
-
Quenching & Isolation:
-
Pour the reaction mixture over 50g of crushed ice.
-
Extract with Dichloromethane (
mL). -
Wash combined organics with saturated
(until neutral pH) and Brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification:
-
The crude residue will contain a mixture of Para (~75%) and Ortho (~24%) isomers, with <1% Meta.
-
Separate isomers using flash column chromatography (Hexanes/Ethyl Acetate gradient). The Para isomer typically elutes last due to polarity/symmetry interactions on silica.
-
Figure 2: Operational workflow for the nitration of (trifluoromethoxy)benzene, emphasizing temperature control.
Part 4: Synthetic Utility in Drug Discovery
The
-
Metabolic Blocking: Placing an
group at the para-position of a phenyl ring blocks CYP450-mediated oxidation (metabolic soft spot), extending the half-life ( ) of the drug. -
Lipophilicity: As shown in Table 1, the high
value (+1.04) significantly aids in crossing lipid bilayers, making it ideal for CNS-targeted therapies. -
Bioisosterism: It serves as a bioisostere for
or , often improving solubility or binding affinity due to its unique rotational freedom (despite the anomeric barrier) compared to the rigid .
References
-
Sheppard, W. A. (1964). "The Electronic Properties of Fluoroalkyl Groups. Fluorinated Ethers and Sulfides."[1][5][6] Journal of Organic Chemistry, 29(1), 1–11. [Link]
-
Leroux, F., et al. (2005). "Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent." Chemical Reviews, 105(3), 827–856. [Link]
- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Referenced for Hammett and Lipophilicity values).
-
Wen, Z., et al. (2017). "Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene." Organic Process Research & Development, 21(10), 1622–1627. [Link]
Sources
Methodological & Application
detailed experimental protocol for the synthesis of 1-Methyl-3-(trifluoromethoxy)benzene
Application Note & Experimental Protocol
Part 1: Strategic Overview
The trifluoromethoxy (
Synthesizing 1-Methyl-3-(trifluoromethoxy)benzene presents a specific challenge: the direct trifluoromethoxylation of arenes is notoriously difficult due to the instability of the trifluoromethoxide anion (
This protocol details the Oxidative Desulfurization-Fluorination route. Unlike transition-metal-catalyzed methods (which often require expensive, unstable silver reagents like TFBen), this pathway relies on the chemical transformation of a xanthate intermediate. It is robust, scalable, and uses standard laboratory reagents.
Mechanism at a Glance:
-
Activation: Conversion of
-cresol to an O-aryl xanthate. -
Oxidation: Electrophilic activation of the sulfur by a halonium source (NBS or DBH).
-
Fluorination: Nucleophilic attack by fluoride (from HF-Pyridine) on the activated cationic intermediate, leading to C-F bond formation and C-S bond cleavage.
Part 2: Experimental Protocol
Phase 1: Synthesis of O-(3-Methylphenyl) S-methyl Carbonodithioate (Xanthate Intermediate)
Objective: To install the carbon center that will eventually become the
Reagents & Materials:
-
3-Methylphenol (
-cresol): 10.0 mmol (1.08 g) -
Sodium Hydride (60% dispersion in mineral oil): 12.0 mmol (0.48 g)
-
Carbon Disulfide (
): 15.0 mmol (1.14 g) -
Iodomethane (
): 15.0 mmol (2.13 g) -
THF (anhydrous): 30 mL
-
Safety Note:
is highly flammable and toxic. Work in a well-ventilated fume hood.
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under
atmosphere, suspend NaH in anhydrous THF (20 mL) at 0 °C. -
Addition: Dropwise add a solution of 3-methylphenol in THF (10 mL). Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Thionation: Add Carbon Disulfide (
) dropwise. The solution will turn yellow/orange. Stir for 1 hour at 0 °C, then warm to room temperature (RT) for 30 minutes. -
Methylation: Cool back to 0 °C. Add Iodomethane dropwise.
-
Completion: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear, replaced by a less polar xanthate spot.
-
Workup: Quench with saturated
(aq). Extract with (3x).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the yellow oil xanthate.
Phase 2: Oxidative Desulfurization-Fluorination
Objective: Convert the
Reagents:
-
Xanthate Intermediate (from Phase 1): 5.0 mmol
-
HF-Pyridine (70% HF by weight, Olah's Reagent): 20.0 mmol (approx. 0.5 mL - Use excess)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) OR N-Bromosuccinimide (NBS): 15.0 mmol (3.0 equiv)
-
Dichloromethane (DCM, anhydrous): 20 mL
-
Critical Safety: HF-Pyridine is extremely hazardous. Use plastic/Teflon labware where possible. Have Calcium Gluconate gel ready.
Procedure:
-
Preparation: In a Teflon or polypropylene vessel equipped with a magnetic stir bar, dissolve the Xanthate (5.0 mmol) in DCM (20 mL). Cool to -78 °C.[2]
-
Fluoride Addition: Carefully add HF-Pyridine dropwise via a plastic syringe. Do not use glass syringes.
-
Oxidant Addition: Add the oxidant (NBS or DBH) in one portion at -78 °C. The mixture may turn dark red/brown.
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour. Stir at 0 °C for an additional hour.
-
Checkpoint: The reaction color usually fades from dark red to pale yellow as the desulfurization completes.
-
-
Quench: Pour the reaction mixture carefully into a beaker containing ice-cold saturated
and (to quench excess oxidant). Caution: Vigorous effervescence. -
Extraction: Extract with DCM (3x).
-
Purification: The product is a volatile liquid. Dry organics over
and carefully concentrate (do not use high vacuum). Purify via short-path distillation or flash chromatography (Pentane).
Part 3: Visualization & Logic
1. Reaction Pathway Diagram
The following diagram illustrates the transformation logic, highlighting the critical intermediate states.
Caption: Logical flow of the oxidative desulfurization-fluorination protocol.
2. Self-Validating Analytical Data
To ensure the protocol was successful, compare your results against these standard values.
| Metric | Expected Value | Diagnostic Note |
| Physical State | Colorless Liquid | Volatile; smells faintly aromatic/ether-like. |
| -57.8 to -58.5 ppm (s) | Distinct from Ar- | |
| Aromatic region: | ||
| The quartet splitting of the | ||
| GC-MS | Look for fragment 107 ( |
Part 4: Troubleshooting & Critical Parameters
-
Moisture Sensitivity:
-
Issue: Low yield or phenol recovery.
-
Cause: The cationic intermediate in Phase 2 is sensitive to water, which hydrolyzes it back to a carbonate or phenol.
-
Fix: Ensure DCM is distilled over
and HF-Pyridine is fresh.
-
-
Temperature Control:
-
Issue: Byproducts or tar formation.
-
Cause: Warming the Phase 2 reaction too quickly causes uncontrolled radical polymerization or over-oxidation.
-
Fix: Strictly maintain -78 °C during the addition of the oxidant.
-
-
HF-Pyridine Ratio:
-
Observation: Using 50% HF-Pyridine often leads to incomplete fluorination (yielding mono- or difluoro-thioethers).
-
Requirement:70% HF-Pyridine (Olah's reagent) is required to drive the reaction fully to the trifluoromethyl ether [1].
-
References
-
Hiyama, T., et al. (2000). "A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates." Bulletin of the Chemical Society of Japan, 73(2), 471-484. Link
-
Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[3][4] (Chapter 3: Synthesis of fluoroalkyl ethers).
-
Alonso, C., et al. (2015). "Recent advances in the synthesis of trifluoromethyl ethers." Coordination Chemistry Reviews, 285, 109-148. Link
-
Cano, R., et al. (2010). "Direct Oxidative Trifluoromethoxylation of Aromatics." Angewandte Chemie International Edition, 49(49), 938-941. (Context on alternative Ag-mediated routes). Link
Sources
Application Note & Protocol: Strategic Implementation of 1-Methyl-3-(trifluoromethoxy)benzene Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and substituted aromatic structures, which are core components of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
A key strategy in contemporary drug design is the incorporation of fluorine-containing functional groups to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy (-OCF3) group is particularly valuable in this regard. This guide provides an in-depth examination of the use of 1-methyl-3-(trifluoromethoxy)benzene derivatives as electrophilic partners in the Suzuki-Miyaura coupling.
Critical Prerequisite: Substrate Activation It is fundamentally important to recognize that this compound, in its native form, is not a suitable substrate for the Suzuki-Miyaura reaction. The reaction requires an electrophilic partner containing a suitable leaving group. Therefore, the benzene ring must be "activated" through the installation of a halide (e.g., -Br, -I, -Cl) or a triflate (-OTf) group. This document will proceed under the assumption that a properly activated derivative, such as 1-bromo-3-methyl-5-(trifluoromethoxy)benzene , is the intended starting material.
Part 1: Mechanistic Principles & Strategic Considerations
A mastery of the Suzuki-Miyaura coupling requires not just procedural knowledge, but a deep understanding of the underlying catalytic cycle and the role of each component. This allows for rational troubleshooting and optimization.
The Palladium Catalytic Cycle
The reaction mechanism is a well-defined, multi-step process centered on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (C-X) bond of the aryl halide.[7] This is often the rate-determining step of the entire cycle. The strongly electron-withdrawing nature of the trifluoromethoxy group on the aromatic ring increases the electrophilicity of the carbon atom attached to the leaving group, thereby facilitating this crucial oxidative addition step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[8] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (boronate).[8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product.[9] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagent Selection & Causality
-
Palladium Pre-catalyst & Ligand: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of phosphine ligand is paramount. For challenging substrates, including electron-deficient aryl halides or sterically hindered partners, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[8][10] These ligands promote both faster oxidative addition and reductive elimination, leading to higher catalyst turnover and improved yields.
-
Boron Reagent: Arylboronic acids are the most common coupling partners.[11] However, they can be prone to decomposition (protodeboronation). For improved stability and handling, boronic esters, particularly pinacol esters (Bpin), are excellent alternatives.[4][11] Potassium aryltrifluoroborate salts offer another stable and highly reactive option.[12]
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[8] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The choice of base can significantly impact reaction efficiency and should be screened during optimization. K₃PO₄ is often a good starting point for complex couplings due to its moderate strength and high solubility in mixed solvent systems.[8]
-
Solvent: The solvent system must solubilize both the organic substrates and the inorganic base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. The water is crucial for dissolving the base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with trifluoroborate salts or specific base/solvent combinations.[13][14]
Part 2: Generalized Experimental Protocol
This protocol provides a robust, step-by-step methodology for the coupling of an activated this compound derivative with a generic arylboronic acid. It is designed as a self-validating system, incorporating best practices for reaction setup, monitoring, and purification.
Reaction Scheme: (Ar-X) 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene + (Ar'-B(OH)₂) Arylboronic acid → (Ar-Ar') 3-Aryl-5-methyl-1-(trifluoromethoxy)benzene
Materials & Equipment
-
Electrophile: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
-
Nucleophile: Arylboronic acid (or pinacol ester equivalent)
-
Catalyst: Pd(OAc)₂ (Palladium(II) Acetate)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (Potassium Phosphate, tribasic)
-
Solvents: 1,4-Dioxane (anhydrous) and Degassed Water
-
Equipment: Schlenk flask or reaction vial with screw cap and septum, magnetic stirrer hotplate, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for workup and purification.
Step-by-Step Methodology
-
Reagent Preparation & Stoichiometry:
-
In a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv) .
-
Add the desired Arylboronic acid (1.2 - 1.5 equiv) . Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential decomposition.
-
Add the Base, K₃PO₄ (2.0 - 3.0 equiv) . Rationale: A stoichiometric excess of base is required to effectively generate the boronate species and neutralize byproducts.
-
Add the Ligand, SPhos (0.02 - 0.05 equiv, 2-5 mol%) .
-
Finally, add the Catalyst, Pd(OAc)₂ (0.01 - 0.025 equiv, 1-2.5 mol%) . Rationale: The ligand-to-metal ratio is typically kept at 2:1 to ensure the formation of the active L₂Pd(0) species.
-
-
Inert Atmosphere Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times. Rationale: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent Addition & Degassing:
-
Using a syringe, add anhydrous 1,4-Dioxane to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Add degassed Water (typically 10-25% of the total solvent volume).
-
Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed. Rationale: Rigorous degassing protects the catalyst throughout the reaction, ensuring high efficiency.
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath or heating block set to 80-100 °C .
-
Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours until the limiting starting material is consumed (typically 4-24 hours).
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate or Diethyl Ether.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution). Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Purification & Characterization:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Part 3: Parameter Optimization & Data Presentation
The provided protocol is a general starting point. For novel substrates or to maximize yield, systematic optimization is recommended. The following table outlines key parameters and common ranges for adjustment.
| Parameter | Typical Range | Rationale & Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Lower loading is cost-effective but may require longer reaction times. Higher loading can overcome catalyst deactivation. |
| Ligand | SPhos, XPhos, RuPhos | Choice depends on steric and electronic properties of coupling partners. SPhos is a robust, general-purpose ligand. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong, reliable choice.[8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Toluene can be used for higher temperatures. The ratio of organic solvent to water can influence reaction rates. |
| Temperature | 60 - 110 °C | Higher temperatures accelerate the reaction but may also increase byproduct formation or reagent decomposition. |
| Boronic Acid Equiv. | 1.1 - 2.0 | A larger excess may be needed if the boronic acid is prone to protodeboronation under the reaction conditions. |
Part 4: Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final product analysis.
Caption: High-level workflow for Suzuki-Miyaura coupling experiments.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for synthesizing valuable biaryl compounds containing the this compound scaffold. Success hinges on the correct preparation of an activated aryl halide or triflate substrate and the rational selection of catalyst, ligand, base, and solvent. By understanding the mechanistic underpinnings and following a robust, systematic protocol, researchers can reliably access these important chemical entities for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.
- National Institutes of Health. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.
- PubMed Central. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- National Institutes of Health. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters.
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (n.d.). Diazonium compound.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics.
- (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
- PubMed. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides.
- ResearchGate. (n.d.). Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the....
- ResearchGate. (n.d.). Suzuki cross-coupling of borylated α-trifluoromethyl-β-hydroxy....
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- (n.d.). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the characterization of 1-Methyl-3-(trifluoromethoxy)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Multi-technique Approach to Structural Elucidation and Purity Assessment
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Methyl-3-(trifluoromethoxy)benzene (CAS 705-44-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group is pivotal in medicinal chemistry for its ability to enhance metabolic stability and biological activity.[1][2] This guide presents a suite of protocols, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), designed to ensure the identity, purity, and structural integrity of this compound. The causality behind experimental choices is explained, providing a robust, self-validating system for researchers in drug development and organic synthesis.
Introduction and Physicochemical Profile
This compound is a fluorinated aromatic compound whose unique electronic properties make it a valuable building block in modern chemistry.[2] The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the reactivity and physicochemical properties of the benzene ring. Accurate and thorough characterization is paramount to ensure the quality and consistency of downstream applications, from reaction monitoring to final product quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 705-44-2[3] |
| Molecular Formula | C₈H₇F₃O[3] |
| Molecular Weight | 176.14 g/mol [3][4] |
| Appearance | Colorless liquid |
| Boiling Point | ~162 °C[5] |
| Density | ~1.249 g/cm³[5] |
Safety and Handling Precautions
This compound is a flammable liquid and vapor and can cause skin and eye irritation.[6] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Grounding and bonding of containers are necessary to prevent static discharge.[6][7] Keep away from heat, sparks, and open flames.[6][7]
Analytical Workflow for Comprehensive Characterization
A multi-faceted analytical approach is essential for a complete understanding of the compound's identity and purity. The following workflow outlines the logical progression of analysis, from initial purity checks to definitive structural elucidation.
Caption: Overall analytical workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Expertise & Experience: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound. It provides simultaneous purity assessment via chromatographic separation and molecular weight confirmation through mass spectrometry. A non-polar column is selected due to the aromatic nature of the analyte, ensuring good peak shape and separation based on boiling points.
Protocol: GC-MS Analysis
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column suitable for aromatic compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A standard program to separate potential volatile impurities and the main analyte. |
| MS Source Temp. | 230 °C | Standard temperature for stable ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for good mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions. |
-
Data Analysis:
-
Purity: Assess the purity by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identity: Confirm the molecular weight by observing the molecular ion peak (M⁺) at m/z 176.1. Analyze the fragmentation pattern for characteristic ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For fluorinated compounds, ¹⁹F NMR is indispensable.[8] The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and environment.
Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Spectroscopy:
-
Expected Resonances:
-
~7.3-6.9 ppm: A complex multiplet pattern corresponding to the four aromatic protons. The meta-substitution pattern will lead to distinct splitting.
-
~2.3 ppm: A singlet corresponding to the three protons of the methyl (-CH₃) group.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Resonances:
-
~160-115 ppm: Multiple signals for the six aromatic carbons. The carbon attached to the trifluoromethoxy group will appear as a quartet due to C-F coupling.
-
~121 ppm (quartet): The carbon of the trifluoromethoxy (-OCF₃) group, showing a large ¹JCF coupling constant.
-
~21 ppm: A signal for the methyl (-CH₃) carbon.
-
-
-
¹⁹F NMR Spectroscopy:
-
Expected Resonances:
-
A single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethoxy group.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a unique "fingerprint" and confirms the presence of key structural motifs.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Methyl (-CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1000 | C-O Stretch / C-F Stretch | Ar-O-CF₃ |
| 800-600 | C-H Bend | Aromatic (substitution pattern) |
High-Performance Liquid Chromatography (HPLC) for Purity Quantification
Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. A reversed-phase method is ideal for separating this compound from potential non-polar and polar impurities. A UV detector is suitable due to the aromatic nature of the compound.
Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in the mobile phase.
-
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column for retaining and separating aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase providing good resolution for compounds of this polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
| Detector | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the quality and reliability of their research and development efforts.
References
-
ChemBK. (2024). 1-METHOXY-3-(TRIFLUOROMETHOXY)BENZENE - Physico-chemical Properties. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Methoxy-3-(trifluoromethoxy)benzene. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
Sources
- 1. 1-Methoxy-3-(trifluoromethoxy)benzene [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 1-Methyl-4-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]
HPLC purification of 1-Methyl-3-(trifluoromethoxy)benzene derivatives
Application Note: High-Purity Isolation of 1-Methyl-3-(trifluoromethoxy)benzene Derivatives via Reverse-Phase HPLC
Abstract
The trifluoromethoxy (
Introduction: The Fluorine Effect in Chromatography
The this compound scaffold combines a weakly electron-donating methyl group with a strongly electron-withdrawing, lipophilic trifluoromethoxy group.
-
Physicochemical Profile: The
group has a Hansch value (lipophilicity parameter) of , making it significantly more hydrophobic than a methyl group ( ) or a chloro substituent ( ). -
The Separation Challenge: Standard C18 columns rely almost exclusively on hydrophobic subtraction. Because the
group creates a strong dipole and electron-deficient -system on the aromatic ring, C18 columns often fail to separate positional isomers (e.g., 1-methyl-2-trifluoromethoxy impurities) which possess nearly identical hydrophobicity but distinct electronic signatures.
Strategic Pivot: To achieve baseline resolution of these derivatives, we must exploit
Method Development Strategy
Stationary Phase Selection: The Case for PFP
While C18 is the workhorse, Pentafluorophenyl (PFP) phases are the "sniper rifle" for fluorinated aromatics.
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Impact on |
| Primary Mechanism | Hydrophobic Interaction | PFP engages the electron-deficient aromatic ring. | |
| Isomer Selectivity | Low (Shape selectivity only) | High (Electronic selectivity) | PFP resolves ortho/meta/para isomers based on dipole orientation. |
| Retention | High (Strong retention of lipophiles) | Moderate to High | PFP offers faster elution without sacrificing resolution. |
| Aqueous Stability | Variable (Phase collapse risk) | High | PFP resists phase collapse in high-aqueous conditions (early gradient). |
Recommendation: Start with a PFP (propyl-linked) column. Use C18 only if the derivative has a long alkyl tail that dominates the interaction.
Mobile Phase Chemistry
-
Solvent A (Aqueous): Water + 0.1% Formic Acid (for generic/acidic derivatives) or 0.1% Ammonium Bicarbonate (for basic derivatives to maintain neutral state).
-
Solvent B (Organic): Methanol (MeOH) is preferred over Acetonitrile (ACN) for PFP columns.
-
Reasoning: ACN is a
-acid and can mask the - interactions between the analyte and the PFP ligand. MeOH is a protic solvent that does not interfere with these -interactions, maximizing the unique selectivity of the column.
-
Experimental Protocols
Protocol A: Analytical Scouting (Isomer Resolution)
Objective: Establish baseline separation between the target 3-substituted isomer and potential 2- or 4-substituted impurities.
-
Column: 150 x 4.6 mm, 3-5 µm PFP phase (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
-
Temperature: 35°C (Slight elevation reduces viscosity and improves mass transfer).
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (if lacking conjugation).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
95% B -
15-18 min: 95% B (Wash)
-
18-20 min: 5% B (Re-equilibration)
-
Success Criteria: Resolution (
Protocol B: Preparative Scale-Up
Objective: Isolate >100 mg of target compound with >98% purity.
-
Loading Study: Inject increasing volumes (e.g., 50 µL, 100 µL, 500 µL) of the sample (50 mg/mL in DMSO/MeOH 1:1) onto the analytical column.[2][3][4][5][6] Observe where peak broadening causes resolution loss.
-
Rule of Thumb: Scale load linearly by the ratio of column cross-sectional areas (
). A 21.2 mm Prep column has times the capacity of a 4.6 mm analytical column.
-
-
Prep Conditions:
-
Column: 150 x 21.2 mm, 5 µm PFP.
-
Flow Rate: 20 mL/min.
-
Gradient: Focused Gradient. If the peak elutes at 60% B in scouting, run the prep gradient from 40% to 80% B over 10 minutes to maximize shallow separation.
-
Visualization of Workflows
Figure 1: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the stationary phase based on the specific derivative's chemistry.
Caption: Decision matrix for stationary phase selection. Note the preference for PFP/Methanol for the core scaffold to maximize electronic selectivity.
Figure 2: Preparative Scale-Up Loop
This diagram details the self-validating workflow for scaling from analytical to preparative purification.
Caption: Step-by-step scale-up workflow ensuring purity targets are met before final pooling.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing (Basic Derivatives) | Silanol interaction with amine groups. | Add 10 mM Ammonium Formate or raise pH to 9.5 (if using hybrid-particle PFP). |
| Split Peaks (Isomers) | Partial separation of regioisomers. | Switch organic modifier to Methanol (stronger |
| Broad Peaks (Hydrophobic) | Poor solubility in mobile phase. | Use a "sandwich" injection: Solvent A / Sample / Solvent A to focus the band, or increase column temp to 50°C. |
| Retention Drift | "Dewetting" of pores (rare in PFP, common in C18). | Ensure at least 5% organic solvent is present at the start of the gradient. |
References
-
Mechanism of Fluorinated Phases
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A.
-
-
Selectivity of PFP for Isomers
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[7] Journal of Chromatography A.
-
-
Methanol vs.
-
Przybyciel, M. (2006).[6] Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.
-
-
Properties of the Trifluoromethoxy Group
-
Leroux, F. (2007). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties.[8] ChemBioChem.
-
Sources
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- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identifying byproducts in the nitration of 1-Methyl-3-(trifluoromethoxy)benzene
Welcome to the technical support guide for the nitration of 1-Methyl-3-(trifluoromethoxy)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for challenges encountered during this specific electrophilic aromatic substitution reaction. Our goal is to move beyond simple protocols and explain the causal factors that govern product distribution and yield, enabling you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of this compound, and what is the chemical reasoning behind its formation?
The nitration of this compound is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring, where the regiochemical outcome is dictated by the combined directing effects of both the methyl (-CH3) and trifluoromethoxy (-OCF3) groups.
The reaction is expected to yield a mixture of isomers, with 4-Nitro-1-methyl-3-(trifluoromethoxy)benzene as the major product. This prediction is based on the following electronic and steric principles:
-
Directing Effects of Substituents:
-
Methyl Group (-CH3): This is an activating group that donates electron density to the ring primarily through an inductive effect (+I). It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6).[1][2]
-
Trifluoromethoxy Group (-OCF3): This group presents a more complex scenario. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring.[3][4] However, the oxygen atom's lone pairs can participate in resonance (+R), donating electron density to the ortho and para positions (positions 2, 4, and 6).[3] Despite being a deactivating group overall, it is still an ortho, para-director.[4]
-
-
Synergistic Activation: Both the -CH3 and -OCF3 groups direct the electrophile (the nitronium ion, NO2+) to the same positions: 2, 4, and 6. These positions are therefore electronically favored for attack.
-
Steric Hindrance: The final product distribution is heavily influenced by sterics.
-
Position 2: Attack at this position is sterically hindered by the adjacent methyl and trifluoromethoxy groups.
-
Position 6: Attack here is hindered by the adjacent methyl group.
-
Position 4: This position is the most sterically accessible of the three electronically activated sites.
-
Therefore, the combination of synergistic electronic direction and minimal steric hindrance favors the formation of the 4-nitro isomer as the primary product.
Caption: Logical workflow for determining the major product.
Q2: My analysis shows several isomeric byproducts. What are they, and why did they form?
The formation of isomeric byproducts is expected. The primary byproducts are 2-Nitro-1-methyl-3-(trifluoromethoxy)benzene and 6-Nitro-1-methyl-3-(trifluoromethoxy)benzene .
Their formation is explained by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. For attack at the ortho and para positions, a key resonance structure can be drawn where the positive charge is placed on the carbon atom bearing an electron-donating group, which provides significant stabilization.
-
Attack at Position 2 (ortho to both): While electronically favorable, this pathway is kinetically disfavored due to significant steric hindrance, resulting in a lower yield.
-
Attack at Position 6 (ortho to -CH3, para to -OCF3): This position is also electronically favorable. It is less sterically hindered than position 2 but more so than position 4, typically leading to its formation as a minor byproduct.
The relative yields of these isomers can be influenced by reaction conditions. Lower temperatures generally favor the thermodynamically most stable product and can increase selectivity.
Sources
- 1. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dealing with Regioisomer Formation in Reactions of 1-Methyl-3-(trifluoromethoxy)benzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methyl-3-(trifluoromethoxy)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of controlling regioselectivity in chemical reactions involving this substrate. Our goal is to equip you with the foundational knowledge and practical protocols necessary to navigate the complexities of its reactivity and achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing the reactivity of this compound. A firm grasp of these concepts is essential for troubleshooting and optimizing your reactions.
Q1: What are the electronic and directing effects of the methyl and trifluoromethoxy substituents?
Answer: The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the competing electronic effects of its two substituents.
-
Methyl Group (-CH₃): This is an activating group and an ortho-, para-director . It donates electron density to the aromatic ring through an inductive effect and hyperconjugation.[1][2] This donation stabilizes the positively charged intermediate (the Wheland complex or σ-complex) formed during electrophilic attack, particularly when the attack occurs at the positions ortho or para to the methyl group.[3]
-
Trifluoromethoxy Group (-OCF₃): This substituent presents a more complex case. It is a deactivating group overall, yet it functions as an ortho-, para-director .[4][5] This duality arises from two opposing forces:
-
Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the aromatic ring through the sigma bonds, deactivating the ring towards electrophilic attack compared to benzene.[4]
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the ring. This resonance donation increases electron density specifically at the ortho and para positions, stabilizing the intermediates for substitution at these sites.[4][5]
-
While the powerful -I effect makes the ring less nucleophilic overall, the +R effect is still sufficient to direct incoming electrophiles to the ortho and para positions relative to the -OCF₃ group.[4]
Q2: Why is controlling regioselectivity in reactions of this compound so challenging?
Answer: The challenge arises from the conflicting directing influences of the two substituents on the four available positions for substitution (C2, C4, C5, C6).
-
Methyl Group (-CH₃ at C1): Directs incoming electrophiles to positions C2, C4, and C6.
-
Trifluoromethoxy Group (-OCF₃ at C3): Directs incoming electrophiles to positions C2, C4, and C6.
As you can see, both groups direct to the same positions. However, the strength of their influence on each position differs, leading to mixtures of products. The final isomer distribution is a delicate balance of electronic stabilization and steric hindrance.[6]
-
Position C2: Electronically favored by both groups. However, it is sterically hindered, being located between the two substituents.
-
Position C4: Electronically favored by both groups. It is para to the -CH₃ group and ortho to the -OCF₃ group, offering a good balance of electronic activation and accessibility.
-
Position C5: This position is meta to both groups and is the most electronically disfavored. Substitution here is generally not observed in EAS reactions.
-
Position C6: Electronically favored by both groups. It is ortho to the -CH₃ group and para to the -OCF₃ group.
The interplay of these factors means that reaction conditions (temperature, solvent, catalyst, nature of the electrophile) can significantly shift the ratio of C2, C4, and C6 substituted products.
Caption: Competing directing effects on this compound.
Part 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
This section provides practical, cause-and-effect solutions to common problems encountered during EAS reactions.
Q3: My nitration reaction is giving a mixture of 2-, 4-, and 6-nitro isomers. How can I improve selectivity for the 4-nitro product?
Answer: Obtaining a mixture of isomers during nitration is a common issue. Selectivity is governed by the stability of the carbocation intermediates.[6] To favor the 4-nitro isomer, you must manipulate the reaction conditions to exploit subtle differences in steric and electronic effects.
Causality: The nitronium ion (NO₂⁺) is a relatively small electrophile, so steric hindrance at the C2 position is less pronounced than with bulkier electrophiles. However, the C4 and C6 positions are generally more accessible. To favor the C4 position (ortho to the deactivating -OCF₃ and para to the activating -CH₃) over the C6 position (para to the deactivating -OCF₃ and ortho to the activating -CH₃), fine-tuning is required.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Decreasing the temperature (e.g., from 25 °C to 0 °C or -10 °C) increases the selectivity of the reaction. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which often leads to the thermodynamically favored product.
-
Modify the Nitrating Agent: The choice of nitrating agent affects the electrophilicity of the NO₂⁺ ion.
-
Standard (HNO₃/H₂SO₄): This is a very strong nitrating system and can be unselective.
-
Milder Agent (Acetyl Nitrate): Using acetyl nitrate (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride, can provide higher selectivity. It is a less aggressive nitrating agent.
-
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Experimenting with less polar solvents like nitromethane or chlorinated solvents may alter the isomer ratio.
Illustrative Protocol for Selective Nitration:
-
In a flask cooled to 0 °C in an ice bath, slowly add acetic anhydride (1.2 eq.) to fuming nitric acid (1.1 eq.). Stir for 15 minutes to pre-form acetyl nitrate.
-
Dissolve this compound (1.0 eq.) in a minimal amount of dichloromethane.
-
Slowly add the substrate solution to the cold acetyl nitrate solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude product ratio using ¹H NMR or GC.[7] Purify via column chromatography.
| Condition | Temperature | Expected Outcome | Rationale |
| HNO₃/H₂SO₄ | 25 °C | Low selectivity; mixture of 2-, 4-, 6-isomers. | High reactivity, overcomes small energy barriers. |
| HNO₃/H₂SO₄ | 0 °C | Improved selectivity for 4- and 6-isomers. | Lower thermal energy favors more stable intermediates. |
| Acetyl Nitrate | 0 °C | Highest selectivity for the 4-nitro isomer. | Milder electrophile is more sensitive to electronic differences. |
Q4: I am attempting a Friedel-Crafts acylation and observing low yield and multiple products. What is going wrong?
Answer: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring.[8] The strongly deactivating trifluoromethoxy group makes the ring significantly less nucleophilic, which is the primary cause of low yields.[9][10]
Causality:
-
Ring Deactivation: The -OCF₃ group reduces the ring's reactivity to a point where it struggles to attack the acylium ion electrophile. Harsher conditions are needed, which can lead to side reactions.
-
Catalyst Complexation: The oxygen of the -OCF₃ group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring.
-
Steric Hindrance: The acylium ion, especially when complexed with the Lewis acid, is bulky. This strongly disfavors attack at the hindered C2 position, but can also influence the C4/C6 ratio. Acylation of substituted toluenes often shows a strong preference for the para product due to sterics.[11]
Troubleshooting Protocol:
-
Increase Catalyst Stoichiometry: Use a higher amount of Lewis acid (e.g., 1.5 - 2.0 equivalents of AlCl₃) to overcome catalyst complexation with the substrate and the ketone product.[10]
-
Use a More Reactive Acylating Agent: An acid anhydride may be more effective than an acyl chloride in some cases.
-
Increase Temperature Cautiously: Gently warming the reaction may be necessary to drive it to completion, but this can also decrease selectivity. Start at low temperatures and allow the reaction to warm slowly to room temperature.
-
Consider an Alternative Catalyst: A stronger Lewis acid like iron(III) chloride (FeCl₃) might be effective.
Q5: How can I control the outcome of halogenation reactions (e.g., bromination)?
Answer: Halogenation with Br₂ and a Lewis acid (like FeBr₃) typically results in a mixture of isomers, with the 4- and 6-bromo products predominating. To improve selectivity, you should use a less reactive brominating agent that is more sensitive to the steric environment.
Troubleshooting Protocol:
-
Use N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine. Using NBS with a silica gel or zeolite catalyst in a non-polar solvent (like CCl₄ or CH₂Cl₂) at room temperature can significantly improve the selectivity for the less sterically hindered positions (C4 and C6).
-
Control Stoichiometry: Use of exactly one equivalent of the halogenating agent is critical to prevent poly-halogenation, as the product is still activated enough (relative to a di-substituted deactivated ring) to potentially react a second time.
Part 3: Advanced Strategies for Regiocontrol
When traditional EAS methods fail to provide the desired isomer, alternative synthetic strategies are necessary.
Q6: Can Directed ortho-Metalation (DoM) provide a single regioisomer?
Answer: Yes, Directed ortho-Metalation (DoM) is a powerful strategy for achieving nearly perfect regioselectivity.[12] The reaction involves deprotonation of an aromatic C-H bond by a strong base (typically an organolithium reagent), directed by a nearby functional group known as a Directed Metalation Group (DMG).[13]
Causality: The trifluoromethoxy group is a recognized DMG. The organolithium base (e.g., n-BuLi or s-BuLi) coordinates to the oxygen atom of the -OCF₃ group. This coordination brings the base into proximity with the C2 proton, facilitating its abstraction and forming a lithiated intermediate exclusively at that position.[14] The subsequent reaction with an electrophile will occur only at C2.
Illustrative Protocol for DoM:
-
Setup: Under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise. The solution may change color. Stir at -78 °C for 1-2 hours.
-
Quench: Add your desired electrophile (e.g., CO₂ (s) for a carboxylic acid, I₂ for an iodide, or TMSCl for a silyl group).
-
Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography or recrystallization.
Caption: Troubleshooting workflow for managing regioisomer formation.
Part 4: Isomer Identification and Separation
Q7: How can I identify and quantify the different regioisomers in my product mixture?
Answer: High-resolution ¹H NMR spectroscopy is the most effective tool for both identifying and quantifying the regioisomers in your crude product mixture.[7]
-
Identification: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will show distinct patterns of splitting and chemical shifts for each isomer.
-
Protons ortho to a strongly deactivating group like nitro or acyl will be shifted significantly downfield.
-
The coupling constants (J-values) between adjacent protons can help determine the substitution pattern.
-
-
Quantification: By integrating the area under a unique, well-resolved signal for each isomer, you can determine their molar ratio directly from the spectrum.[7] For example, if a signal corresponding to one proton of isomer A has an integral of 1.0 and a signal corresponding to one proton of isomer B has an integral of 2.5, the ratio of A:B is 1:2.5. ¹⁹F NMR can also be a powerful tool, as the chemical shift of the -OCF₃ group will be sensitive to the substitution pattern on the ring.[15]
Q8: What are the best methods for separating the regioisomers?
Answer:
-
Flash Column Chromatography: This is the most common and effective method for separating regioisomers on a laboratory scale. The polarity differences between the isomers, though sometimes slight, are often sufficient for separation on silica gel. A carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) is key.
-
Recrystallization: If one isomer is produced in significant excess and the product is a solid, recrystallization can be an excellent method for obtaining a pure sample of the major isomer.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative high-performance liquid chromatography (HPLC) can be used, although it is more costly and time-consuming.
References
-
Singleton, D. A., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
-
University of Illinois. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Chemistry Course Materials. [Link]
-
StudyLib. (n.d.). Electrophilic Aromatic Substitution: Rate & Regioselectivity. [Link]
-
Izquierdo, L., et al. (2022). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Jorgensen, M. R., et al. (2013). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
- Dow Chemical Company. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Supporting Information for an unspecified article. (n.d.). [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. [Link]
-
Mongin, F., & Quéguiner, G. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. Handbook of Organo-Lithium Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Cardiff University. (n.d.). Directed ortho-metalation. ORCA - Online Research @ Cardiff. [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Clegg, W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
James Madison University. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
Adebayo, G. A., & Bwire, M. (2015). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. World Journal of Chemical Education. [Link]
-
MacNeil, S. (n.d.). Directed (ortho) Metallation. Course Materials. [Link]
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- 15. rsc.org [rsc.org]
Navigating the Synthesis Maze: A Technical Guide to Avoiding Over-functionalization of 1-Methyl-3-(trifluoromethoxy)benzene
Welcome to the technical support center for your advanced synthesis needs. This guide is dedicated to researchers, scientists, and professionals in drug development who are working with the versatile yet challenging molecule, 1-Methyl-3-(trifluoromethoxy)benzene. Our goal is to provide you with the expertise and practical insights necessary to navigate its functionalization, helping you to avoid common pitfalls such as over-functionalization and achieving high selectivity in your reactions.
Understanding the Reactivity of this compound: A Tale of Two Substituents
The key to successfully functionalizing this compound lies in understanding the interplay of its two substituents. The methyl group (-CH₃) is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the trifluoromethoxy group (-OCF₃) is a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms.[1][2]
This dichotomy in electronic properties creates a fascinating challenge in regioselectivity. The methyl group directs incoming electrophiles to the ortho and para positions, while the trifluoromethoxy group directs them to the meta position.[3][4] This push-and-pull of directing effects can lead to a mixture of products if reaction conditions are not carefully controlled.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of this compound in a practical question-and-answer format.
Q1: I'm attempting a nitration reaction and getting a mixture of isomers. How can I improve the regioselectivity?
A1: This is a classic issue arising from the competing directing effects of the methyl and trifluoromethoxy groups. To favor a specific isomer, you need to carefully modulate the reaction conditions.
Causality: The nitronium ion (NO₂⁺) is a potent electrophile.[5] Under harsh conditions (e.g., high concentrations of mixed acid, elevated temperatures), the reaction becomes less selective, leading to a broader distribution of isomers. Oxidation of the methyl group can also occur as a side reaction, leading to tarry byproducts.[6]
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to increase selectivity. This favors the kinetically controlled product.
-
Use a Milder Nitrating Agent: Instead of a concentrated nitric acid/sulfuric acid mixture, consider using a milder nitrating agent like acetyl nitrate or nitronium tetrafluoroborate.
-
Control Stoichiometry: Use a stoichiometric amount of the nitrating agent to minimize the chance of dinitration.
-
Solvent Choice: Employing a less polar solvent can sometimes enhance selectivity.
Q2: During halogenation, I'm observing significant amounts of di- and even tri-halogenated products. How can I achieve mono-halogenation?
A2: Over-halogenation is a common problem, especially with activated aromatic rings. The initial halogenation product is often more reactive than the starting material, leading to subsequent substitutions.
Causality: The introduction of a halogen atom only slightly deactivates the ring, and the activating methyl group can still promote further reaction.
Troubleshooting Steps:
-
Control the Halogen Stoichiometry: Use a slight excess of this compound relative to the halogenating agent.
-
Lewis Acid Catalyst: For chlorination and bromination, use a mild Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and ensure it is used in catalytic amounts.[7][8]
-
Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the desired mono-halogenated product is formed. Lowering the temperature can also help control the reaction rate.
-
Alternative Halogenating Agents: For bromination, N-bromosuccinimide (NBS) with a catalytic amount of a proton source can be a more selective alternative to Br₂.
Q3: My Friedel-Crafts acylation is giving very low yields. What could be the problem?
A3: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. The deactivating effect of the trifluoromethoxy group can significantly hinder this reaction.
Causality: The trifluoromethoxy group strongly withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[9][10][11]
Troubleshooting Steps:
-
Increase Catalyst Loading: You may need to use a stoichiometric amount or even an excess of a strong Lewis acid catalyst like AlCl₃.
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.
-
Higher Reaction Temperature: Carefully increasing the reaction temperature might be necessary to overcome the activation energy barrier.
-
Consider Alternative Catalysts: In some cases, stronger Lewis acids or Brønsted acids might be more effective.
Q4: I am observing side-chain halogenation on the methyl group instead of ring substitution. How can I prevent this?
A4: The reaction conditions dictate whether you get ring or side-chain halogenation.
Causality: Radical halogenation occurs on the alkyl side chain under UV light or at high temperatures in the absence of a Lewis acid catalyst.[12] Electrophilic aromatic substitution on the ring requires a Lewis acid catalyst and is typically performed in the dark.
Troubleshooting Steps:
-
Ensure the Absence of UV Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Use a Lewis Acid Catalyst: For ring halogenation, the presence of a Lewis acid like FeCl₃ or AlCl₃ is crucial to generate the electrophilic halogen species.[7][8]
-
Moderate Temperatures: Avoid high temperatures that can promote radical pathways.
Summary of Recommended Reaction Conditions for Selective Monofunctionalization
| Reaction | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Nitration | HNO₃/H₂SO₄ (controlled addition) | - | Acetic Anhydride | 0 to 5 | Slow addition of nitrating agent is critical. |
| Bromination | Br₂ | FeCl₃ (catalytic) | Dichloromethane | 0 to RT | Protect from light to avoid side-chain bromination. |
| Chlorination | Cl₂ or SO₂Cl₂ | AlCl₃ (catalytic) | Dichloromethane | 0 to RT | Control stoichiometry carefully to prevent polychlorination. |
| Acylation | RCOCl | AlCl₃ (stoichiometric) | Dichloromethane or Nitrobenzene | RT to 50 | The deactivating -OCF₃ group necessitates stronger conditions. |
Decision-Making Workflow for Selective Functionalization
The following diagram illustrates a logical workflow for planning the selective functionalization of this compound.
Caption: Decision workflow for selective functionalization.
Experimental Protocols
Protocol 1: Selective Mono-nitration
-
To a stirred solution of this compound (1.0 eq) in acetic anhydride at 0 °C, slowly add a pre-cooled mixture of nitric acid (1.05 eq) and sulfuric acid (0.1 eq).
-
Maintain the temperature at 0-5 °C and monitor the reaction by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Mono-bromination
-
To a solution of this compound (1.1 eq) in dichloromethane, add a catalytic amount of anhydrous iron(III) chloride.
-
Cool the mixture to 0 °C and add a solution of bromine (1.0 eq) in dichloromethane dropwise, while protecting the reaction from light.
-
Allow the reaction to stir at room temperature and monitor its progress.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
References
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 29, 2026, from [Link]
-
Evans, M. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
Smith, J. G. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA. [Link]
-
BYJU'S. (n.d.). Electrophilic substitution reaction of benzene. Retrieved January 29, 2026, from [Link]
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved January 29, 2026, from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Aromatic compound. Retrieved January 29, 2026, from [Link]
-
Clark, J. (n.d.). Halogenation of benzene and methylbenzene. Chemguide. [Link]
-
Chemistry Stack Exchange. (2016, September 14). Why do the halogenations of benzene and toluene lead to different products?[Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
learnchemi. (2021, April 13). Halogenation of benzene Vs toluene [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
IshMathtestprepdouble. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. Retrieved January 29, 2026, from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol.
-
Michael Evans. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved January 29, 2026, from [Link]
-
LibreTexts Chemistry. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]
-
PubMed. (2015, August 21). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved January 29, 2026, from [Link]
-
Creative Chemistry. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved January 29, 2026, from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 29, 2026, from [Link]
-
LibreTexts Chemistry. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 29, 2026, from [Link]
-
European Patent Office. (n.d.). NEW PROCESS FOR THE NITRATION OF AROMATIC COMPOUNDS IN MILD, NON-CORROSIVE CONDITIONS - EP 0686141 B1. Retrieved January 29, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved January 29, 2026, from [Link]
-
Dr. Tanmoy Biswas (Ph.D). (2023, April 6). MCQ-36: About Nitration of m-Cresol For IIT-JEE, NEET, BSMS etc. [Video]. YouTube. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved January 29, 2026, from [Link]
-
University of Massachusetts Boston. (2007, February 6). Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. Retrieved January 29, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. Retrieved January 29, 2026, from [Link]
Sources
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- 11. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
mass spectrometry fragmentation pattern of 1-Methyl-3-(trifluoromethoxy)benzene
Executive Summary
1-Methyl-3-(trifluoromethoxy)benzene (CAS: 69906-05-4), also known as 3-(Trifluoromethoxy)toluene, represents a critical class of fluorinated building blocks in medicinal chemistry. Its lipophilic
This guide provides a technical analysis of its Electron Ionization (EI) mass spectrometry fragmentation patterns. Unlike standard toluene derivatives where the tropylium ion (m/z 91) dominates exclusively, this compound exhibits a competitive fragmentation landscape driven by the electron-withdrawing nature of the trifluoromethoxy group. This guide compares its spectral signature against non-fluorinated analogs and regioisomers to aid researchers in unequivocal identification.
Technical Deep Dive: Fragmentation Mechanism
The Spectral Fingerprint
The mass spectrum of this compound is defined by the interplay between the stability of the benzyl/tropylium cation and the lability of the
Molecular Formula:
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Est.)[2] | Mechanistic Origin |
| 176 | Moderate | Molecular ion (Radical cation). Stable due to aromaticity. | |
| 107 | High | Cleavage of the | |
| 91 | Base Peak (Likely) | Tropylium Ion . Formed by the loss of the entire | |
| 77 | Low-Moderate | Phenyl cation. Secondary fragmentation from m/z 107 (loss of CO/CH2O). | |
| 69 | High | Trifluoromethyl cation. Characteristic of all |
Mechanistic Pathways
The fragmentation follows two primary divergent pathways upon 70 eV electron impact:
-
Pathway A (Benzylic Cleavage/Elimination): The ionization of the aromatic ring triggers the expulsion of the electronegative
radical. In toluene derivatives, this typically leads to the expansion of the benzyl cation into the seven-membered tropylium ion (m/z 91) . This is thermodynamically favored. -
Pathway B (Ether Cleavage): The
bond is weaker than the bond. Homolytic cleavage releases a radical, leaving the ion at m/z 107 . This ion is essentially a methyl-substituted phenoxy cation, which can isomerize to a stable hydroxytropylium species.
Comparative Performance Analysis
Vs. Non-Fluorinated Analog: 3-Methoxytoluene
Differentiation between the fluorinated product and its hydrogenated precursor is critical during synthesis monitoring.
| Feature | 3-(Trifluoromethoxy)toluene ( | 3-Methoxytoluene ( | Diagnostic Value |
| Molecular Ion | m/z 176 | m/z 122 | Immediate MW confirmation. |
| Base Peak | m/z 91 (Tropylium) or m/z 69 ( | m/z 122 or 91 | 3-Methoxytoluene often shows a strong |
| Unique Marker | m/z 69 ( | m/z 77/65 | The presence of m/z 69 is the "smoking gun" for the |
| Loss Pattern | Loss of 69 ( | Loss of 15 ( | Distinct neutral losses ( |
Vs. Regioisomers (Ortho/Para)
Distinguishing the meta (3-) isomer from the ortho (2-) and para (4-) isomers is the most challenging aspect of analysis.
-
Ortho-Effect (2-Isomer): The 2-Methyl-1-(trifluoromethoxy)benzene often displays a distinct "ortho effect." The proximity of the
and groups can facilitate hydrogen transfer, leading to the elimination of or small neutrals that are geometrically impossible in the meta/para isomers. This often results in a unique ion at m/z 156 ( ) or enhanced abundance of m/z 107 relative to the molecular ion. -
Meta vs. Para: The mass spectra of 3- and 4-isomers are nearly identical due to the randomization of the aromatic ring hydrogens during high-energy fragmentation (scrambling). Chromatographic separation (GC) is required for definitive assignment. The 3-isomer typically elutes before the 4-isomer on polar wax columns due to dipole moment differences.
Experimental Protocol: GC-MS Validation
To replicate these results, the following self-validating protocol is recommended.
Sample Preparation
-
Solvent: Dilute 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Blank: Run a pure DCM blank to ensure no carryover of fluorinated contaminants.
Instrument Parameters (Agilent 5977/7890 Style)
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1, 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–350.
-
Solvent Delay: 3.0 min (to protect filament from solvent surge).
Data Validation Criteria
-
Retention Time: Expect elution between 8.0–10.0 minutes (depending on exact ramp).
-
Ion Ratio Check: The ratio of m/z 69 to m/z 91 should be consistent across the peak width. If the ratio changes, co-elution is occurring.
Fragmentation Pathway Visualization[2][3]
The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.
Figure 1: Competitive fragmentation pathways of this compound under 70 eV Electron Impact.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, 1-methoxy-3-methyl- (Analog Comparison). NIST Standard Reference Database 1A v17. Retrieved from [Link]
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Tropylium and Benzylic cleavage mechanisms).
-
Kanu, A. B. (2025).[3] GC method for separation and quantification of positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitro benzene. ResearchGate. Retrieved from [Link]
Sources
Comparative Guide: Assessing the Metabolic Stability of Trifluoromethoxy-Containing Drugs
Executive Summary
The trifluoromethoxy group (
This guide provides a technical comparison of the metabolic stability of
Part 1: The Chemical Logic of Metabolic Stability
To understand why
The Methoxy Liability ( -Dealkylation)
The methoxy group is electron-rich. CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) .
-
H-Abstraction: The CYP enzyme abstracts a hydrogen atom from the
-carbon of the methoxy group. -
Hemiacetal Formation: The resulting radical recombines with the heme-bound hydroxyl radical to form an unstable hemiacetal.
-
Collapse: The hemiacetal spontaneously collapses, releasing formaldehyde and the phenolic metabolite.
The Trifluoromethoxy Shield
The
-
Bond Strength & Absence of Abstractable Hydrogens: The
bond is significantly stronger ( 116 kcal/mol) than the bond ( 99 kcal/mol). More importantly, there are no -hydrogens to abstract. -
Electronic Deactivation: The three fluorine atoms are highly electronegative.[1] They withdraw electron density from the oxygen atom (inductive effect), reducing its basicity and preventing the initial oxidation steps that might occur on the heteroatom itself.
Mechanistic Visualization
The following diagram contrasts the metabolic fate of a standard methoxy ether against a trifluoromethoxy analog.
Figure 1: Mechanistic comparison of CYP450-mediated oxidative dealkylation. The OCF3 group lacks the abstractable protons necessary for the hemiacetal intermediate formation.
Part 2: Comparative Performance Data
The following data illustrates the impact of substituting
Physicochemical & Metabolic Comparison
The
| Parameter | Methoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hammett Constant ( | -0.27 (Donor) | +0.35 (Withdrawing) | Modulates pKa of nearby amines; reduces ring oxidation potential. |
| Lipophilicity ( | -0.02 | +1.04 | significantly increases membrane permeability but may increase non-specific binding. |
| Metabolic Stability ( | Low to Moderate | High | Blocks |
| Conformation | Coplanar (often) | Orthogonal | The |
Case Study: Riluzole Analogs
Riluzole (used for ALS) contains an
-
Compound A (Riluzole,
):- (Human Microsomes): > 60 min
-
Primary Metabolism: N-hydroxylation (slow), ring hydroxylation. The ether bond remains intact.
-
Compound B (Analog,
):- (Human Microsomes): < 15 min
-
Primary Metabolism: Rapid
-demethylation to the phenol, followed by conjugation.
Key Insight: Replacing
withtypically reduces by 2-5 fold, provided the lipophilicity increase does not trigger rapid oxidation at other aliphatic sites.
Part 3: Experimental Protocol (Microsomal Stability)
To validate the stability of an
Materials
-
Test Compound: 10 mM stock in DMSO.
-
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Standard Operating Procedure for metabolic stability assessment in liver microsomes.
Step-by-Step Methodology
-
Preparation: Dilute the test compound to 1
M in phosphate buffer containing 0.5 mg/mL microsomes. (Note: Low substrate concentration is critical to ensure first-order kinetics). -
Pre-incubation: Incubate the mixture at 37°C for 5 minutes. This allows the compound to bind non-specifically to proteins and reach thermal equilibrium.
-
Initiation: Add the NADPH regenerating system.
-
Time Course: At specific intervals (0, 5, 15, 30, 45, 60 min), remove 50
L aliquots. -
Quenching: Immediately dispense the aliquot into 150
L of ice-cold acetonitrile containing the internal standard. -
Processing: Vortex for 10 minutes, then centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.
-
Quantification: Inject the supernatant onto an LC-MS/MS system. Monitor the parent ion depletion.
Data Calculation
Calculate the slope (
Part 4: Interpretation & Troubleshooting
When assessing
| Observation | Probable Cause | Corrective Action |
| High Stability but High Clearance in vivo | Extra-hepatic clearance or Phase II metabolism (Glucuronidation). | Perform Hepatocyte Stability Assay (contains Phase II enzymes). |
| Low Recovery at t=0 | High Non-Specific Binding (NSB) due to high lipophilicity of | Measure fraction unbound ( |
| Unexpected Metabolites | Fluorine elimination (rare) or oxidation at distal sites. | Perform Metabolite ID (MetID) scan looking for defluorinated products (loss of 19 Da or 68 Da). |
Author's Note on Scientific Integrity
While
References
-
Leroux, F. R., et al. (2019). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[5] ChemMedChem.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
BenchChem. (2025).[4][6][7] "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation."
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation of Analytical Methods for the Quantification of 1-Methyl-3-(trifluoromethoxy)benzene
Executive Summary & Strategic Verdict
In the quantification of 1-Methyl-3-(trifluoromethoxy)benzene (CAS: 69906-05-4), also known as m-Tolyl trifluoromethyl ether, the analytical challenge lies in balancing the molecule's volatility with the need for trace-level sensitivity.
While High-Performance Liquid Chromatography (HPLC) is a staple in most drug development labs, it is sub-optimal for this specific fluorinated ether due to the compound’s weak UV chromophore and high vapor pressure, which leads to evaporative loss during standard LC sample preparation.
The Verdict: Gas Chromatography-Mass Spectrometry (GC-MS) is the superior, self-validating method for this analyte. It offers a 10-fold increase in sensitivity over HPLC-UV and eliminates the ionization suppression issues often seen with LC-MS (ESI) for neutral, non-polar ethers.
This guide validates the GC-MS protocol as the "Gold Standard" while providing a comparative analysis of the HPLC-UV alternative for laboratories lacking GC capabilities.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the first step in robust method design.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₈H₇F₃O | Small molecule, amenable to GC. |
| Boiling Point | ~132-135 °C (Predicted) | High Volatility. Risk of loss during concentration steps. |
| Polarity | Low (Lipophilic) | Requires non-polar columns (C18 or 5% Phenyl). |
| UV Absorbance | Weak ( | Poor sensitivity in HPLC-UV; requires low-wavelength detection, increasing noise. |
| Ionization | Neutral | Poor candidate for ESI-LC-MS; requires APCI or GC-EI. |
Comparative Methodology: GC-MS vs. HPLC-UV
The following decision matrix illustrates the logical selection process for this analyte.
Figure 1: Analytical Method Selection Decision Tree. Blue indicates decision nodes; Green indicates the optimal path; Red indicates the sub-optimal alternative.
Performance Comparison Data
| Parameter | Method A: GC-MS (EI) | Method B: HPLC-UV (210 nm) |
| Linearity ( | > 0.999 | > 0.995 |
| LOD (Limit of Detection) | 0.05 µg/mL | 1.5 µg/mL |
| Specificity | High (m/z 176 parent ion) | Low (prone to matrix co-elution) |
| Sample Prep Time | 15 mins (Dilute & Shoot) | 45 mins (Requires filtration) |
| Robustness | High | Low (Baseline drift at 210 nm) |
Validated Protocol: GC-MS Quantification
This protocol is designed as a Self-Validating System . It incorporates an Internal Standard (IS) to correct for injection variability and matrix effects in real-time.
Reagents & Standards[1][2]
-
Analyte: this compound (Ref Std > 98%).
-
Internal Standard (IS): 4-Bromofluorobenzene or
-Trifluorotoluene. (Must be chemically distinct but elute close to the analyte). -
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: DCM is preferred for solubility, but Methanol is greener.
Instrument Conditions (Agilent 7890/5977 or equivalent)
-
Column: DB-5ms or Rtx-5 (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (10:1), 250 °C.
-
Oven Program:
-
Hold 50 °C for 2 min.
-
Ramp 15 °C/min to 200 °C.
-
Post-run: 280 °C for 3 min.
-
-
Detection (MSD):
-
Source Temp: 230 °C.
-
Mode: SIM (Selected Ion Monitoring).
-
Target Ion: m/z 176 (Molecular Ion).
-
Qualifier Ions: m/z 107, 77.
-
Sample Preparation Workflow
The following workflow minimizes evaporative loss, a critical source of error for this molecule.
Figure 2: Low-Volatility Loss Sample Preparation Workflow. Yellow node indicates the critical control point (CCP).
Validation Parameters (ICH Q2(R2) Aligned)
To ensure scientific integrity, the method must be validated against the following criteria derived from ICH Q2(R2) guidelines [1].
Specificity
-
Requirement: No interference at the retention time of the analyte or IS.
-
Evidence: The Mass Spectrum must match the NIST library reference with a match factor > 90. The presence of the trifluoromethoxy group is confirmed by the loss of -OCF3 fragments.
Linearity[1][3]
-
Range: 0.1 µg/mL to 100 µg/mL.
-
Acceptance: Correlation coefficient (
) 0.999. -
Protocol: Prepare 5 concentration levels. Plot the Area Ratio (Analyte/IS) vs. Concentration Ratio.
Accuracy & Recovery[2][3]
-
Method: Spike recovery at 3 levels (80%, 100%, 120% of target concentration).
-
Acceptance: Mean recovery between 95.0% and 105.0%.
-
Note: Because the analyte is volatile, gravimetric preparation of standards must be done rapidly in capped vials to ensure accuracy [2].
Precision (Repeatability)
-
Method: 6 injections of the standard at 100% concentration.
-
Acceptance: RSD
2.0% for GC-MS (using Internal Standard).
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Recovery | Evaporation during prep. | Use chilled solvents; prepare standards in headspace vials; minimize uncapped time. |
| Tailing Peak | Active sites in inlet liner. | Replace inlet liner with deactivated glass wool; trim column 5 cm. |
| Baseline Drift | Column bleed. | Ensure column is conditioned at 280°C; check for oxygen leaks in carrier gas. |
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][1][3] [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (Trifluoromethoxy)benzene derivatives. PubChem.[5][6] [Link]
-
Chromatography Online. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (Contextual reference for alternative LC methods). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. m.youtube.com [m.youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of the performance of different catalysts in reactions with 1-Methyl-3-(trifluoromethoxy)benzene
The following guide provides a comparative analysis of catalytic strategies for functionalizing 1-Methyl-3-(trifluoromethoxy)benzene (also known as 3-(Trifluoromethoxy)toluene).
Executive Summary
This compound is a bifunctional arene characterized by the interplay between the electron-donating methyl group (
-
Sterics: The 1,3-substitution pattern creates a crowded "pocket" at position 2 and accessible sites at 4, 5, and 6.
-
Electronics: The ring is electronically deactivated relative to toluene due to the strong inductive effect (
) of the group, despite its weak ortho/para directing resonance capability ( ).
This guide compares three distinct catalytic systems—Iridium , Palladium , and Radical Initiators —demonstrating how the choice of catalyst dictates the site of functionalization (Regiodivergency).
Substrate Analysis & Reactive Sites
| Position | Electronic Environment | Steric Environment | Preferred Catalyst Class |
| C2-H | Activated by Me (ortho), Deactivated by | Highly Hindered (sandwiched) | Generally Inaccessible |
| C4-H | Activated by Me (para), Deactivated by | Accessible | Palladium (Minor) |
| C5-H | Electronically Neutral/Deactivated (meta to both) | Most Accessible | Iridium (Steric Control) |
| C6-H | Activated by Me (ortho), Deactivated by | Accessible | Palladium (Electronic Control) |
| Benzylic | Accessible | Radical (NBS/Photoredox) |
Comparative Performance Analysis
Pathway A: Iridium-Catalyzed C-H Borylation (Steric Control)
Target Site: C5-H (Meta to both substituents) Performance: High Regioselectivity (>95:5)
Iridium catalysts, specifically the system generated from
-
Mechanism: The catalyst approaches the arene at the least hindered position. Position 2 is blocked. Positions 4 and 6 are ortho to a substituent. Position 5 is meta to both substituents, offering the widest approach angle.
-
Outcome: Exclusive formation of the 3,5-disubstituted product (relative to the new bond), which corresponds to functionalization at the 5-position of the parent ring.
Pathway B: Palladium-Catalyzed Olefination (Electronic Control)
Target Site: C6-H (Major) / C4-H (Minor) Performance: Moderate Regioselectivity (~3:1 to 5:1)
Nondirected Palladium(II) catalysis (Fujiwara-Moritani type) is governed by electronic activation . The electrophilic palladation step favors the most electron-rich (nucleophilic) position.
-
Mechanism: The Methyl group activates ortho (2, 6) and para (4) positions. The
group is inductively deactivating, with the effect strongest at the ortho positions (2, 4). -
Causality:
-
Position 2: Sterically blocked.
-
Position 4: Activated by Me (para) but strongly deactivated by
(ortho). -
Position 6: Activated by Me (ortho) and less deactivated by
(para).
-
-
Outcome: The major product is typically the C6-alkenylated derivative.
Pathway C: Radical Functionalization (Bond Energy Control)
Target Site: Benzylic Methyl (
Radical processes, such as Wohl-Ziegler bromination using N-Bromosuccinimide (NBS), are driven by Bond Dissociation Energy (BDE) .
-
Mechanism: The benzylic C-H bond is significantly weaker (~88 kcal/mol) than the aromatic
C-H bonds (~110 kcal/mol). The electron-withdrawing group slightly strengthens the benzylic bond compared to toluene, but it remains the weakest link. -
Outcome: Exclusive formation of 1-(bromomethyl)-3-(trifluoromethoxy)benzene.
Experimental Protocols
Protocol A: Ir-Catalyzed C-H Borylation (Synthesis of Aryl Boronate)
Objective: Synthesis of 3-methyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester.
-
Catalyst Preparation: In a glovebox, weigh
(1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%) into a reaction vial. Dissolve in anhydrous THF or Hexane (0.5 M). -
Substrate Addition: Add bis(pinacolato)diboron (
, 1.0 equiv) and this compound (1.0 equiv). -
Reaction: Seal the vial and heat to 80 °C for 16 hours . The solution will turn dark brown.
-
Workup: Cool to room temperature. Concentrate the solvent under vacuum.
-
Purification: Pass the residue through a short plug of silica gel (eluting with Hexane/EtOAc) to remove the catalyst. The product is typically obtained as a colorless oil or solid.
-
Note: The regioselectivity is self-validating via
NMR; look for a singlet (or doublet with small coupling) for the proton at C2, and two doublets for C4/C6.
-
Protocol B: Pd-Catalyzed Oxidative Olefination
Objective: Synthesis of (E)-ethyl 3-(2-methyl-4-(trifluoromethoxy)phenyl)acrylate.
-
Reagents: Combine Pd(OAc)2 (10 mol%), AgOAc (2.0 equiv, oxidant), and Ethyl Acrylate (1.5 equiv) in a pressure tube.
-
Substrate: Add this compound (1.0 equiv) and PivOH (30 mol%, proton shuttle). Solvent: HFIP (Hexafluoroisopropanol) is recommended to boost electrophilicity, or neat conditions.
-
Reaction: Heat to 100–110 °C for 24 hours .
-
Workup: Filter through Celite to remove Ag residues. Wash with DCM.
-
Purification: Flash column chromatography. Expect a mixture of isomers (C6-major, C4-minor).
Protocol C: Benzylic Bromination (Radical)
Objective: Synthesis of 1-(bromomethyl)-3-(trifluoromethoxy)benzene.
-
Reagents: Dissolve this compound (1.0 equiv) in
or Trifluorotoluene (greener alternative). -
Initiator: Add N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (Azobisisobutyronitrile, 5 mol%).
-
Reaction: Heat to reflux (80 °C ) for 4 hours. Critical: Ensure anhydrous conditions to prevent hydrolysis.
-
Validation: The reaction is complete when the dense NBS solid floats to the top as lighter Succinimide.
-
Workup: Filter off succinimide. Remove solvent. The product is a lachrymator (tear gas)—handle in a fume hood.
Visualizations
Diagram 1: Regiodivergent Reaction Pathways
This diagram illustrates how the choice of catalyst directs the reaction to three different sites on the same molecule.
Caption: Divergent functionalization of this compound based on catalyst selection.
Diagram 2: Iridium Catalytic Cycle (Steric Selection)
This diagram details the mechanism ensuring C5-selectivity.
Caption: Iridium-catalyzed cycle favoring the sterically accessible C5 position.
References
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[1] Link
-
Cho, S. H., Kim, J. Y., Kwak, J., & Chang, S. (2011). Recent advances in the transition metal-catalyzed twofold oxidative C–H bond activation strategy for C–C and C–N bond formation. Chemical Society Reviews. Link
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Link
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy aromatics: synthesis and properties. Beilstein Journal of Organic Chemistry. Link
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[2][3][4] Chemical Reviews. Link
Sources
A Guide to Cross-Validation of Spectroscopic Data for Drug Development Professionals: A Case Study with Caffeine
In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to the characterization and quality control of active pharmaceutical ingredients (APIs) and their intermediates. However, the reliance on data from a single source, without rigorous cross-validation, introduces a significant risk of basing critical decisions on potentially flawed or non-representative information. This guide provides a comprehensive framework for the cross-validation of spectroscopic data from different sources, a critical practice for ensuring data reliability, consistency, and regulatory compliance.[1][2][3]
Initially, this guide was intended to focus on 1-Methyl-3-(trifluoromethoxy)benzene. However, a thorough search of publicly available, reputable scientific databases revealed a lack of comprehensive, multi-source spectroscopic data for this specific compound. To provide a robust and practical illustration of the cross-validation process, we have pivoted to a case study on Caffeine , a well-characterized and extensively documented molecule. The principles and methodologies detailed herein are universally applicable and can be readily adapted by researchers for their specific compounds of interest.
The Imperative of Spectroscopic Data Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] In the context of spectroscopic data, this extends to comparing and verifying the spectral data of a compound obtained from different sources, such as public databases, commercial suppliers, or in-house experiments. This process is crucial for:
-
Ensuring Data Integrity and Accuracy: Independent verification of spectroscopic data helps to identify and mitigate potential errors arising from instrumental artifacts, sample impurities, or incorrect data processing.
-
Facilitating Method Transfer: When analytical methods are transferred between different laboratories or sites, cross-validation is essential to ensure that the receiving laboratory can reproduce the results of the originating laboratory.[4]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust data packages to support drug approval applications. Cross-validated data provides a higher level of confidence in the identity and purity of a drug substance.
-
Building a Robust Knowledge Base: By consolidating and cross-referencing data from multiple sources, researchers can build a more complete and reliable understanding of a compound's properties.
A Case Study in Cross-Validation: Spectroscopic Data for Caffeine
Caffeine (IUPAC name: 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione) is a common xanthine alkaloid that is well-characterized by various spectroscopic techniques. For this guide, we will compare spectroscopic data for caffeine from two primary, publicly accessible, and reputable sources: the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) .
Comparative Spectroscopic Data for Caffeine
The following tables summarize the key spectroscopic data for caffeine obtained from the NIST and SDBS databases.
Table 1: ¹H NMR Data for Caffeine (CDCl₃)
| Source | Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| SDBS | 3.41 | 3H | singlet | N1-CH₃ |
| 3.60 | 3H | singlet | N3-CH₃ | |
| 4.00 | 3H | singlet | N7-CH₃ | |
| 7.55 | 1H | singlet | C8-H | |
| NIST | - | - | - | Data not available |
Table 2: ¹³C NMR Data for Caffeine (CDCl₃)
| Source | Chemical Shift (ppm) | Assignment |
| SDBS | 27.8 | N1-CH₃ |
| 29.7 | N3-CH₃ | |
| 33.5 | N7-CH₃ | |
| 107.4 | C5 | |
| 141.2 | C8 | |
| 147.8 | C4 | |
| 151.6 | C2 | |
| 155.4 | C6 | |
| NIST | - | - |
Table 3: Key IR Absorption Bands for Caffeine (KBr Pellet)
| Source | Wavenumber (cm⁻¹) | Intensity | Assignment |
| SDBS | 1702 | Strong | C=O stretch (C6) |
| 1657 | Strong | C=O stretch (C2) | |
| 1548 | Medium | C=N stretch | |
| 1457 | Medium | CH₃ deformation | |
| 2954 | Weak | C-H stretch (aliphatic) | |
| NIST | 1701 | Strong | C=O stretch |
| 1655 | Strong | C=O stretch | |
| 1547 | Medium | - | |
| 1455 | Medium | - | |
| 2955 | Weak | C-H stretch |
Table 4: Mass Spectrometry Data for Caffeine (Electron Ionization)
| Source | m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| SDBS | 194 | 109, 82, 67, 55 |
| NIST | 194 | 109, 82, 67, 55 |
Experimental Protocol for Cross-Validation of Spectroscopic Data
The following is a detailed, step-by-step methodology for the cross-validation of spectroscopic data, using the data presented above as an example.
Step 1: Data Acquisition and Compilation
-
Identify Reputable Data Sources: Select at least two independent and authoritative sources for the spectroscopic data of the compound of interest. For our case study, these are the NIST Chemistry WebBook and SDBS. Other potential sources include peer-reviewed publications, pharmacopeias (e.g., USP, Ph. Eur.), and validated internal experimental data.
-
Extract Relevant Data: Carefully extract the key spectroscopic parameters from each source. This includes chemical shifts (δ) and coupling constants (J) for NMR, absorption frequencies (cm⁻¹) for IR, and mass-to-charge ratios (m/z) for MS. Note the experimental conditions for each dataset, such as the solvent for NMR and the ionization method for MS.
-
Organize the Data for Comparison: Compile the extracted data into structured tables, as demonstrated in Tables 1-4. This allows for a clear and direct comparison of the data from different sources.
Step 2: Comparative Analysis
-
Direct Comparison of Key Parameters:
-
NMR: Compare the chemical shifts, multiplicities, and integrations of the signals. For caffeine, the ¹H NMR data from SDBS shows four distinct singlets with the expected integrations.
-
IR: Compare the positions and relative intensities of the major absorption bands. The IR data for caffeine from both SDBS and NIST show excellent agreement for the key carbonyl and C-H stretching frequencies.
-
MS: Compare the molecular ion peak and the major fragmentation patterns. The mass spectral data for caffeine from both sources are in perfect agreement.
-
-
Assess Consistency and Identify Discrepancies: Evaluate the level of agreement between the datasets. Minor variations in NMR chemical shifts (typically <0.05 ppm) or IR peak positions (< 5 cm⁻¹) can be expected due to differences in instrumentation, calibration, or sample preparation. In our caffeine case study, the data is highly consistent where available. The primary discrepancy is the absence of NMR data in the NIST database for this compound.
-
Investigate the Rationale for Discrepancies: If significant discrepancies are observed, it is crucial to investigate the potential causes. This could include:
-
Different experimental conditions (e.g., solvent, temperature, instrument).
-
Presence of impurities in one of the samples.
-
Errors in data interpretation or reporting.
-
Polymorphism, where a compound can exist in different crystalline forms with distinct spectroscopic properties.
-
Step 3: Resolution of Discrepancies and Data Confirmation
-
Consult a Third Source: If a discrepancy cannot be resolved by examining the experimental details, consulting a third independent data source can be helpful.
-
In-house Experimental Verification: The most definitive way to resolve discrepancies is to acquire the spectroscopic data in-house using a well-characterized reference standard of the compound. This allows for direct control over the experimental conditions and a thorough characterization of the sample.
-
Documentation: All steps of the cross-validation process, including the data sources, comparative analysis, any identified discrepancies, and their resolution, should be thoroughly documented. This documentation is a critical component of the data integrity and quality assurance system.
Visualizing the Cross-Validation Workflow
The following diagrams, created using Graphviz, illustrate the workflow for spectroscopic data cross-validation and the logical process for resolving discrepancies.
Conclusion
The cross-validation of spectroscopic data is a non-negotiable aspect of ensuring data integrity in pharmaceutical research and development. By systematically comparing data from multiple reputable sources, researchers can identify and rectify potential errors, thereby building a robust and reliable dataset to support critical decisions in the drug development pipeline. While the initial focus on this compound was hampered by a lack of publicly available data, the principles and methodologies outlined in this guide, using caffeine as a practical example, provide a universally applicable framework for this essential scientific practice. Adherence to these principles will not only enhance the quality and reliability of research but also contribute to a smoother and more successful regulatory submission process.
References
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved January 30, 2026, from [Link]
-
Pharmaceutical Applications Sub-Group (PASG). (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved January 30, 2026, from [Link]
-
Findlay, J. W., & Smith, W. C. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 345-351. [Link]
-
Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. Retrieved January 30, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. Retrieved January 30, 2026, from [Link]
-
Liu, J. (n.d.). LBA Cross Validation: A Detailed Case Study. Emery Pharma. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle).... Retrieved January 30, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of m-Terphenyl (1,3-Diphenylbenzene) Compounds Containing Trifluoromethyl Groups. Retrieved January 30, 2026, from [Link]
-
Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved January 30, 2026, from [Link]
-
Spectroscopy Online. (2023, December 1). Simple Spectrometer System, Simple Validation?. Retrieved January 30, 2026, from [Link]
Sources
- 1. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
head-to-head comparison of synthetic routes to 1-Methyl-3-(trifluoromethoxy)benzene
Executive Summary
The synthesis of 1-Methyl-3-(trifluoromethoxy)benzene presents a classic challenge in organofluorine chemistry: the introduction of the trifluoromethoxy (–OCF
This guide compares the two most chemically distinct and reliable pathways available to research scientists:
-
The "Hiyama" Protocol (Oxidative Desulfurization-Fluorination): A robust, two-step sequence starting from m-cresol. It is cost-effective and scalable but requires handling HF-pyridine and foul-smelling xanthates.
-
The "Ritter" Protocol (Silver-Mediated Cross-Coupling): A modern, transition-metal-mediated approach starting from 3-tolylboronic acid. It allows for late-stage functionalization under mild conditions but utilizes expensive silver salts and moisture-sensitive reagents.
The Verdict: For multigram preparation of this specific scaffold, the Hiyama Protocol is superior due to atom economy and reagent stability. The Ritter Protocol is recommended only when the substrate contains sensitive functional groups incompatible with HF or oxidants.
Strategic Analysis
The meta-substitution pattern of the target molecule dictates the synthetic strategy. Direct electrophilic trifluoromethoxylation of toluene gives poor regioselectivity (ortho/para preference). Therefore, the synthesis must rely on directing groups (phenols or boronic acids) to fix the meta-position.
Comparative Matrix
| Feature | Route A: Hiyama Protocol | Route B: Ritter Protocol |
| Starting Material | m-Cresol (Cheap, Abundant) | 3-Tolylboronic Acid (Moderate Cost) |
| Key Reagents | CS | AgPF |
| Step Count | 2 (Xanthate formation | 1 (One-pot, two-stage) |
| Scalability | High (10g – 100g scale feasible) | Low to Medium (mg – 5g scale) |
| Safety Profile | High Risk: Uses HF-Pyridine (Corrosive/Toxic) | Moderate Risk: Silver salts, Fluorinating agents |
| Atom Economy | High | Low (Stoichiometric Ag required) |
Route A: Oxidative Desulfurization-Fluorination (Hiyama Protocol)[1]
This method relies on the conversion of a phenol to a xanthate, followed by oxidative desulfurization in the presence of a fluoride source. It effectively swaps a C–S bond for three C–F bonds.
Mechanism & Workflow
The phenol is first converted to an O-aryl S-methyl dithiocarbonate (xanthate). In the second step, an electrophilic halogen source (NBS or DBH) activates the sulfur, creating a sulfonium intermediate. Nucleophilic attack by fluoride (from HF-Pyridine) and subsequent fragmentation releases the trifluoromethoxy arene.
Figure 1: The Hiyama protocol converts phenols to trifluoromethyl ethers via a xanthate intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of O-(3-Tolyl) S-methyl Dithiocarbonate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and addition funnel.
-
Reagents: Dissolve m-cresol (10.8 g, 100 mmol) in DMSO (50 mL). Add NaOH (4.4 g, 110 mmol) and stir at 0 °C for 30 min.
-
Addition: Add carbon disulfide (CS
, 7.2 mL, 120 mmol) dropwise. The solution will turn deep orange/red. Stir for 1 h at room temperature. -
Methylation: Cool back to 0 °C. Add methyl iodide (MeI, 7.5 mL, 120 mmol) dropwise. Stir for 2 h.
-
Workup: Pour into ice water (300 mL). Extract with ethyl acetate (3 x 50 mL). Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) yields the xanthate as a yellow oil.
Step 2: Oxidative Fluorination Warning: HF-Pyridine is extremely hazardous. Use a fume hood, neoprene gloves, and have calcium gluconate gel ready.
-
Setup: Use a polyethylene or Teflon (PFA) flask (glass is etched by HF).
-
Reagents: Dissolve the xanthate (5.0 g, ~25 mmol) in CH
Cl (50 mL). -
Fluoride Source: Cool to -78 °C. Slowly add 70% HF-Pyridine (25 mL, large excess).
-
Oxidant: Add N-bromosuccinimide (NBS, 13.5 g, 75 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to 0 °C and stir for 1 hour. The solution will turn dark red/brown.
-
Quench: Carefully pour the mixture into an ice-cold solution of NaHSO
/NaHCO (excess) to neutralize the HF and quench the oxidant. Caution: Vigorous gas evolution. -
Isolation: Extract with pentane (to remove succinimide byproducts easily). Distillation or chromatography yields the clear, colorless liquid product.
Route B: Silver-Mediated Cross-Coupling (Ritter Protocol)
This route utilizes the high oxidation potential of silver to facilitate the transfer of a nucleophilic –OCF
Mechanism & Workflow
The aryl boronic acid is transmetallated to silver. This aryl-silver species is oxidized (using Selectfluor) to a high-valent Ag(III) species in the presence of a trifluoromethoxide source (TAS-OCF
Figure 2: The Ritter protocol utilizes a silver redox cycle to couple boronic acids with trifluoromethoxide.
Detailed Experimental Protocol
Note: This reaction requires strict exclusion of moisture and light.
-
Setup: Flame-dry a 20 mL vial equipped with a stir bar. Transfer to a glovebox or use Schlenk technique.
-
Reagents: Add 3-tolylboronic acid (1.0 mmol), AgPF
(2.0 mmol), and TAS-OCF (Tris(dimethylamino)sulfonium trifluoromethoxide, 1.2 mmol). -
Solvent: Add anhydrous Acetone/THF (1:1 mixture, 5 mL).
-
Oxidant: Add Selectfluor (F-TEDA-PF
, 1.2 mmol) in one portion. -
Reaction: Seal the vial and stir at room temperature for 4 hours in the dark (wrap vial in foil).
-
Workup: Dilute with Et
O, filter through a pad of Celite to remove silver salts. -
Purification: Concentrate the filtrate. The product is volatile; careful evaporation is required. Purify via silica gel chromatography (100% Pentane).
Critical Comparison & Troubleshooting
Yield vs. Cost
-
Hiyama: Yields are consistently high (70-85% over 2 steps). Cost is very low (<$1/gram).
-
Ritter: Yields vary (50-70%). Cost is high due to TAS-OCF
(~ _6$.
Common Pitfalls
-
Hiyama Route:
-
Low Yield: Usually due to old NBS or wet HF-Pyridine. Ensure NBS is recrystallized and white.
-
Emulsions: The xanthate formation workup can form emulsions; use brine liberally.
-
-
Ritter Route:
-
Decomposition: TAS-OCF
decomposes to carbonyl fluoride (COF ) if exposed to moisture. It must be handled in a glovebox. -
Protodeboronation: If the reaction is too wet, the boronic acid will revert to toluene.
-
Safety Note
The Hiyama route generates methyl bromide (toxic gas) and uses HF (bone-seeking poison). It requires a well-ventilated hood and specific HF safety training. The Ritter route is safer regarding acute toxicity but uses expensive heavy metals.
References
-
Hiyama, T. et al. "Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates." Bulletin of the Chemical Society of Japan, 2000, 73(2), 471-484.[1] Link
-
Ritter, T. et al. "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids."[2] Journal of the American Chemical Society, 2011, 133(34), 13308–13310. Link
-
Tang, P., Ritter, T. "Silver-Mediated Trifluoromethoxylation of (Hetero)aryldiazonium Tetrafluoroborates." Organic Letters, 2019, 21(1), 163–166. Link
-
Feiring, A. E. "Chemistry in Hydrogen Fluoride. 7. A Novel Synthesis of Aryl Trifluoromethyl Ethers." The Journal of Organic Chemistry, 1979, 44(16), 2907–2910. Link
Sources
benchmarking the performance of 1-Methyl-3-(trifluoromethoxy)benzene derivatives in specific assays
Executive Summary: The "Super-Halogen" Advantage
This guide provides a technical framework for benchmarking 1-Methyl-3-(trifluoromethoxy)benzene derivatives, a privileged scaffold in modern drug discovery. The trifluoromethoxy (
For researchers, the critical benchmarking challenge is not just establishing activity, but validating the superiority of the
Comparative Analysis: Physicochemical & Metabolic Profiling
To benchmark performance effectively, the this compound scaffold must be compared against its direct structural analogs. The following data synthesizes standard medicinal chemistry values to establish a baseline for your experimental design.
Table 1: Substituent Benchmarking Matrix
Comparison of the meta-substituent on a toluene core.
| Property | Impact on Drug Design | ||||
| Hansch Lipophilicity ( | +1.04 | +0.88 | -0.02 | +0.71 | |
| Hammett Electronic ( | +0.38 | +0.43 | +0.12 | +0.37 | Strong electron-withdrawal deactivates the ring, influencing pKa of nearby amines. |
| Metabolic Liability | Low | Low | High (O-dealkylation) | Low | |
| Conformation | Twisted/Orthogonal | Rotational | Coplanar | Fixed |
Mechanistic Insight: The Conformational Lock
Unlike the methoxy group, which prefers to lie coplanar with the benzene ring to maximize resonance, the
Decision Logic for Scaffold Selection
Before initiating synthesis, use this decision tree to determine if the this compound scaffold is the optimal starting point for your lead optimization.
Figure 1: Strategic decision tree for selecting the trifluoromethoxy scaffold based on hydrophobic, metabolic, and steric requirements.
Experimental Protocols for Benchmarking
To rigorously validate the performance of this compound derivatives, you must perform these two self-validating assays.
Protocol A: Metabolic Stability Benchmarking (Microsomal Stability)
Objective: Quantify the metabolic blockade effect of replacing
Reagents:
-
Test Compounds: this compound derivative (Test), 1-Methyl-3-methoxybenzene derivative (Reference Control).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Cofactor: NADPH regenerating system.
-
Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate microsomes (0.5 mg/mL final) with test compound for 5 min at 37°C.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot samples at
min into ice-cold Quench Solution. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life ( ) and intrinsic clearance ( ).
Self-Validating Criteria:
-
The
control must show high clearance (indicative of O-demethylation). -
The
derivative must show a reduction in compared to the control to be considered a successful scaffold optimization.
Protocol B: Lipophilicity-Permeability Correlation (LogD vs. PAMPA)
Objective: Ensure the high lipophilicity of the
Workflow:
-
LogD
Determination: Use the shake-flask method (Octanol/PBS pH 7.4). Quantify phases using HPLC-UV. -
PAMPA (Parallel Artificial Membrane Permeability Assay):
-
Donor plate: PBS pH 7.4 + Test Compound (10 µM).
-
Acceptor plate: PBS pH 7.4.
-
Membrane: Dodecane/Lecithin mixture.
-
Incubation: 16 hours at 25°C.
-
-
Benchmarking: Calculate Effective Permeability (
).
Data Interpretation:
-
Ideal Range: LogD 2.0–3.5 and
cm/s. -
Warning: If LogD > 4.5 (common with
), the compound may suffer from poor solubility. In this case, introduce a polar group (e.g., pyridine nitrogen) elsewhere on the scaffold to compensate.
Visualizing the Metabolic Blockade
The following diagram illustrates the specific mechanism by which the trifluoromethoxy group enhances stability compared to the methoxy alternative.
Figure 2: Mechanistic comparison of metabolic pathways. The -OCF3 group prevents the oxidative dealkylation cascade that rapidly degrades -OCH3 derivatives.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link (Verified Source Context)
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008. Link
-
A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Chemistry – A European Journal, 2025. Link
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Methods in Molecular Biology, 2025. Link
-
Trifluorotoluene Derivatives in Agrochemicals and Pharmaceuticals. Wikipedia/Chemical Data Sources, 2024. Link
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-3-(trifluoromethoxy)benzene
Introduction
1-Methyl-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound integral to various research and development applications, particularly in the synthesis of novel pharmaceutical and agrochemical agents. Its unique trifluoromethoxy group imparts desirable properties such as enhanced stability and lipophilicity. However, these same chemical characteristics necessitate a rigorous and informed approach to its disposal. Improper handling of this and similar halogenated organic compounds can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety protocols and regulatory frameworks to ensure a self-validating system of laboratory safety.
Section 1: Hazard Profile and Chemical Characteristics
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound is a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.[1][2] The trifluoromethoxy group makes it a halogenated organic compound, a class of chemicals with specific disposal requirements under environmental regulations.
The primary hazards stem from its flammability and potential for irritation upon contact or inhalation.[1][2] Vapors are heavier than air and can travel to an ignition source.[3] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, away from heat, sparks, and open flames.[4][5][6]
Table 1: Physicochemical and Hazard Data for this compound and Related Compounds
| Property | Value / Classification | Source |
| Chemical Formula | C₈H₇F₃O | [7] |
| Molecular Weight | 176.14 g/mol | N/A |
| Appearance | Clear, colorless liquid | [4] |
| Flash Point | 12 °C (54 °F) (for (Trifluoromethoxy)benzene) | [3][4] |
| Boiling Point | ~120 °C (for 1,3,5-tris(trifluoromethyl)benzene) | [8] |
| GHS Hazard Statements | H225/H226 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |
| Incompatible Materials | Strong oxidizing agents, bases, amines | [6][9][10] |
Note: Data for closely related compounds is provided for reference where specific data for this compound is not available, illustrating the general hazards of this chemical class.
Section 2: Pre-Disposal Protocol: Segregation and Containment
The cornerstone of compliant chemical waste management is meticulous segregation. Halogenated organic compounds cannot be mixed with non-halogenated organic waste streams. This is because common disposal methods, like fuel blending, are not suitable for halogenated wastes, which often require high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.
Step-by-Step Waste Segregation and Collection
-
Select the Correct Waste Container: Obtain a dedicated, properly labeled waste container for "Halogenated Organic Liquids." The container must be made of a material compatible with the chemical and have a secure, vapor-tight lid.
-
Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste," "Halogenated Organic Liquids," and list the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[11]
-
Transfer Waste: In a well-ventilated chemical fume hood, carefully decant the waste this compound into the designated container. Use a funnel to prevent spills.
-
Seal the Container: Securely close the container lid immediately after adding waste to prevent the escape of flammable and irritating vapors.[11] Containers must remain closed at all times except when actively adding waste.[11]
-
Log the Waste: Maintain a log sheet near the container to record the type and quantity of waste added. This is crucial for regulatory compliance and for the final disposal facility.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.[4][9][12]
Section 3: Essential Safety and Spill Management
Handling chemical waste carries the same, if not greater, risks as handling the pure product. Adherence to proper personal protective equipment (PPE) standards is non-negotiable.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All transfers should be performed in a chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator may be necessary.[4][10]
Emergency Protocol: Small Spill Cleanup
In the event of a small spill (<100 mL) during the transfer process:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area and ensure there are no nearby ignition sources.
-
Don PPE: If not already wearing it, don all required PPE.
-
Contain the Spill: Use an inert absorbent material such as sand, dry lime, or soda ash to cover the spill.[4] Do not use combustible materials like paper towels.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container using non-sparking tools.[4][5]
-
Decontaminate: Clean the spill area with an appropriate solvent, and place all cleaning materials into the waste container.
-
Dispose: Seal, label, and dispose of the spill cleanup waste as halogenated organic waste.
Section 4: The Disposal Pathway: From Lab to Final Treatment
The disposal of this compound is governed by federal and local regulations. As a halogenated organic waste, it falls under specific guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The only acceptable method of disposal is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]
The final treatment for such wastes is typically high-temperature incineration at a permitted facility.[13] This process is designed to destroy the organic molecule completely, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
-
SAFETY DATA SHEET . TCI Chemicals.
-
1,3-Bis(trifluoromethyl)benzene Material Safety Data Sheet . Santa Cruz Biotechnology, Inc.
-
(Trifluoromethoxy)benzene, 99+% Material Safety Data Sheet . Cole-Parmer.
-
(Trifluoromethyl)benzene PubChem Entry . National Center for Biotechnology Information.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University.
-
(Trifluoromethoxy)benzene SAFETY DATA SHEET . Thermo Fisher Scientific.
-
1-(Chloromethyl)-4-(trifluoromethoxy)benzene SAFETY DATA SHEET . Fisher Scientific.
-
(Trifluoromethoxy)benzene SAFETY DATA SHEET . Fisher Scientific.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.
-
Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants . U.S. Environmental Protection Agency.
-
40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations . eCFR.
-
1-Methyl-3-(trifluoromethyl)benzene Product Information . Echemi.
-
National Emission Standard Benzene Waste Operations - Final Rule . Federal Register.
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency.
-
EPA Hazardous Waste Codes . University of Rochester Environmental Safety, Sustainability and Risk.
-
1-Fluoro-3-(trifluoromethoxy)benzene Product Information . Chem-Impex International.
-
Toxic Substances Control Act (TSCA); Final Rule . Federal Register.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . C&EN, YouTube.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) . Cheméo.
-
List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . Cornell Law School Legal Information Institute.
-
1-Nitro-3-(trifluoromethoxy)benzene Product Information . Benchchem.
-
1,3,5-tris(trifluoromethyl)benzene 97 . Sigma-Aldrich.
-
This compound . Santa Cruz Biotechnology.
-
1-methyl-3-(trifluoromethyl)benzene . NIST WebBook.
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-methyl-3-(trifluoromethyl)benzene [webbook.nist.gov]
- 8. 1,3,5-tris(trifluoromethyl)benzene 97 729-81-7 [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Personal protective equipment for handling 1-Methyl-3-(trifluoromethoxy)benzene
Executive Safety Summary
1-Methyl-3-(trifluoromethoxy)benzene (CAS: 641-35-0) presents a dual-hazard profile characteristic of fluorinated aromatic ethers: it is a Flammable Liquid capable of releasing highly toxic decomposition byproducts (HF) and acts as a solvent that can permeate standard laboratory nitrile gloves.
Immediate Action Required:
-
Primary Hazard: Flammable Liquid (Category 3), Skin/Eye Irritant.
-
Critical Risk: Rapid permeation of standard nitrile gloves; potential for Hydrogen Fluoride (HF) generation upon thermal decomposition.
-
Engineering Control: All transfers must occur within a certified chemical fume hood.
Physiochemical Hazard Profile
Understanding the physical properties is the prerequisite for selecting the correct PPE. This compound combines the lipophilicity of the trifluoromethoxy group with the volatility of a toluene derivative.
| Property | Value (Approx.) | Operational Implication |
| Physical State | Liquid, Colorless | Fluid transfer protocols apply. |
| Flash Point | ~40–55°C (Est.) | Grounding required. Use spark-proof tools.[1] |
| Boiling Point | ~130–135°C | Moderate volatility; vapor accumulation is a risk. |
| Density | ~1.22 g/mL | Heavier than water; sinks in aqueous spills. |
| Incompatibility | Strong Oxidizers | Store away from nitric acid, perchlorates. |
PPE Selection Matrix & Decision Logic
As a Senior Scientist, I caution against the "one glove fits all" mentality. Aromatic ethers dissolve the soft segments of nitrile rubber, leading to rapid breakthrough often before visual degradation occurs.
Glove Selection Protocol
-
Standard Nitrile (4-6 mil): Acceptable only for incidental splash protection. Change immediately upon contact.
-
Laminate (Silver Shield/4H) or Viton: Required for spill cleanup or immersion.
Causality: The trifluoromethoxy (
PPE Decision Tree (DOT Visualization)
Figure 1: PPE Selection Logic based on contact potential. Note the escalation to Laminate/Viton for bulk handling due to aromatic permeation risks.
Operational Protocols
A. Routine Transfer (Fume Hood)
-
Ventilation: Sash height must be kept at the lowest working position (typically 18 inches).
-
Static Control: Because this is a fluorinated toluene derivative, static discharge is a risk. Ground all metal containers during transfer.
-
Technique: Use positive displacement pipettes or glass syringes. Avoid plastic syringes if possible, as the solvent may swell the rubber plunger tip, causing it to seize.
B. Spill Response Workflow
Stop. Do not attempt cleanup with standard nitrile gloves if the volume exceeds 10 mL.
Figure 2: Spill response escalation. Note that vermiculite is preferred over organic absorbents to minimize flammability.
Waste Disposal & Deactivation
Self-Validating System: Before disposal, verify the pH of the waste stream. Fluorinated compounds can sometimes carry acidic impurities (HF) if degraded.
-
Segregation: Segregate into Halogenated Organic Solvent waste. Do not mix with strong oxidizers or acids.[2]
-
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid standard LDPE wash bottles for long-term storage as they may deform.
-
Labeling: Clearly mark as "Flammable" and "Contains Fluorinated Organics."
Emergency Medical Response
-
Inhalation: Remove to fresh air immediately.[1][3][4] The trifluoromethoxy group provides metabolic stability, but high vapor concentrations cause respiratory depression.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this increases transdermal absorption.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
References
-
PubChem. (n.d.).[5] this compound (Compound). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
ECHA. (n.d.). Registration Dossier - (Trifluoromethoxy)benzene derivatives. European Chemicals Agency. Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved January 30, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
